7-Bromo-2,8-dimethylquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDJLDMULIKQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670998 | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-33-9 | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,8-dimethylquinoline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,8-dimethylquinoline (CAS No: 1189106-33-9), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1] While experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and established analytical methodologies to present a robust profile. The guide details a plausible synthetic route, outlines protocols for experimental determination of key properties, and provides an expert analysis of expected spectroscopic characteristics. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, enabling a deeper understanding of this compound's behavior and potential applications.
Introduction and Molecular Overview
This compound is a derivative of quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. The structure is further substituted with a bromine atom at the 7-position and two methyl groups at the 2- and 8-positions. The presence of the bromine atom, a lipophilic halogen, and the quinoline core, a scaffold known for a wide range of biological activities, makes this compound a person of interest for further investigation.[2] Understanding its physicochemical properties is a critical first step in elucidating its structure-activity relationship (SAR) and assessing its potential as a lead compound in drug development.
The molecular structure dictates the compound's properties. The aromatic system influences its thermal stability and spectroscopic behavior, while the bromine and methyl substituents will significantly impact its solubility, lipophilicity, and metabolic profile.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted or based on empirical data from similar compounds due to a lack of published experimental values for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| CAS Number | 1189106-33-9 | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | Data not available; requires experimental determination | |
| Boiling Point | Data not available; likely high due to aromatic structure | |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents | General knowledge |
| Predicted XlogP | 3.6 | [3] |
Synthesis and Purification
A plausible and well-established method for the synthesis of the quinoline core is the Doebner-von Miller reaction .[4][5][6] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4][6] For this compound, a potential synthetic pathway would involve the reaction of 3-bromo-2-methylaniline with crotonaldehyde.
Plausible Synthetic Pathway: Doebner-von Miller Reaction
-
Reaction Setup: 3-bromo-2-methylaniline is dissolved in an acidic medium, typically aqueous hydrochloric acid, and heated to reflux.[7]
-
Addition of Carbonyl: A solution of crotonaldehyde (an α,β-unsaturated aldehyde) is added dropwise to the refluxing aniline solution.[7] The acidic environment catalyzes the 1,4-addition of the aniline to the crotonaldehyde.
-
Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic this compound. An oxidizing agent, which can be generated in situ or added separately, is required for this final step.[7]
-
Workup and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent.[7] Purification is typically achieved through column chromatography or recrystallization.
Caption: Plausible synthesis workflow for this compound.
Experimental Determination of Physicochemical Properties
For novel compounds like this compound, experimental determination of properties is crucial for validation and further studies. Below are standard, field-proven protocols for measuring key parameters.
Melting Point Determination
The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[9]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.[8]
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[8][9]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Solubility Profiling
Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[10][11] Both thermodynamic and kinetic solubility are often determined.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).[12]
-
Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] A calibration curve with known concentrations is used for accurate quantification.
Caption: General workflow for physicochemical characterization.
Spectroscopic and Spectrometric Analysis
Spectroscopic analysis is essential for structural elucidation and confirmation. The following sections describe the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The two methyl groups at the C2 and C8 positions are expected to appear as sharp singlet signals in the upfield region (typically δ 2.5-3.0 ppm).[2]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbon atom attached to the bromine (C7) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbons will appear at the most upfield region of the spectrum (typically δ 15-25 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the spectrum is expected to be dominated by:
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.[13][14]
-
C-N stretching: Bands in the 1350-1250 cm⁻¹ region.[13]
-
C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.
-
C-Br stretching: A band in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature will be the presence of a second peak at M+2 with nearly equal intensity. This characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15]
-
Fragmentation: The fragmentation pattern would likely involve the loss of a methyl group (M-15) or the bromine atom. Further fragmentation of the quinoline ring would also be observed.
Conclusion
This technical guide has provided a detailed physicochemical profile of this compound. By integrating predicted data with established experimental protocols and spectroscopic principles, this document serves as a valuable resource for researchers. The plausible synthesis via the Doebner-von Miller reaction, coupled with detailed methods for determining melting point and solubility, provides a practical framework for laboratory investigation. The expected spectroscopic signatures outlined herein will be crucial for structural confirmation. This foundational knowledge is essential for any future exploration of this compound's potential in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H10BrN) [pubchemlite.lcsb.uni.lu]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. medpharma12.com [medpharma12.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
An In-Depth Technical Guide to the Synthesis of 7-Bromo-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 7-Bromo-2,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document explores three primary synthetic strategies: the Doebner-von Miller reaction, the Combes synthesis, and a multi-step approach involving the Gould-Jacobs reaction followed by deoxygenation. A critical analysis of regioselectivity, detailed reaction mechanisms, and step-by-step experimental protocols are provided to offer a practical and scientifically rigorous resource for researchers in the field.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have driven extensive research into novel synthetic methodologies. The targeted synthesis of specifically substituted quinolines, such as this compound, is crucial for the development of new chemical entities with tailored properties. This guide focuses on the synthesis of this specific molecule, providing a detailed examination of plausible synthetic routes and their underlying chemical principles.
Strategic Approaches to the Quinoline Core
The synthesis of the this compound scaffold can be approached through several established methods for quinoline ring formation. The choice of strategy is often dictated by the availability of starting materials, desired substitution pattern, and regiochemical control. This guide will focus on three principal pathways, each commencing from the key intermediate, 3-Bromo-2-methylaniline .
Synthesis of the Key Starting Material: 3-Bromo-2-methylaniline
The successful synthesis of this compound via the proposed pathways is contingent on the availability of 3-Bromo-2-methylaniline. This intermediate can be efficiently prepared from 2-methylaniline through a bromination reaction.[1]
Experimental Protocol: Synthesis of 3-Bromo-2-methylaniline [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methylaniline in a proper solvent.
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution while maintaining a controlled temperature to prevent over-bromination. The reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up by washing with a basic solution to neutralize any acid formed. The organic layer is then separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation to yield pure 3-Bromo-2-methylaniline.
Pathway I: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] To achieve the desired 2,8-dimethyl substitution pattern on the quinoline ring, methyl vinyl ketone is the appropriate α,β-unsaturated carbonyl reactant.
Proposed Synthesis of this compound via Doebner-von Miller Reaction
The reaction of 3-Bromo-2-methylaniline with methyl vinyl ketone in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) is proposed to yield this compound.
Reaction Scheme:
Caption: Doebner-von Miller synthesis of this compound.
Mechanism of the Doebner-von Miller Reaction
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[3] A generally accepted pathway involves the following key steps:
-
Michael Addition: The reaction initiates with a Michael-type conjugate addition of the aniline (3-Bromo-2-methylaniline) to the α,β-unsaturated ketone (methyl vinyl ketone).[4]
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring.
Regioselectivity: The cyclization step is directed by the substituents on the aniline ring. The methyl group is an ortho,para-directing activator, while the bromo group is an ortho,para-directing deactivator. In 3-bromo-2-methylaniline, the position para to the strongly activating amino group and ortho to the methyl group is sterically hindered. The alternative ortho position to the amino group is also adjacent to the bromo substituent. Therefore, cyclization is expected to occur at the less hindered position para to the amino group, leading to the desired 7-bromo substitution pattern.
Pathway II: The Combes Synthesis
The Combes synthesis offers an alternative route to substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] For the synthesis of this compound, pentane-2,4-dione (acetylacetone) is the required β-diketone.
Proposed Synthesis of this compound via Combes Synthesis
The reaction between 3-Bromo-2-methylaniline and pentane-2,4-dione in the presence of a strong acid, typically concentrated sulfuric acid, is expected to produce this compound.[6]
Reaction Scheme:
References
- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for 7-Bromo-2,8-dimethylquinoline synthesis
An In-depth Technical Guide to the Synthesis of 7-Bromo-2,8-dimethylquinoline
Executive Summary
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a heterocyclic compound of interest for researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives are integral to numerous therapeutic agents. This document details the most logical and efficient synthetic pathway, commencing from readily available starting materials. The primary focus is on the Doebner-von Miller reaction, a robust and classic method for quinoline synthesis. The guide offers a retrosynthetic analysis, detailed experimental protocols for key intermediates and the final product, quantitative data summaries, and mechanistic visualizations to ensure scientific integrity and practical applicability.
Introduction to the Quinoline Scaffold
Quinolines are nitrogen-containing heterocyclic aromatic compounds that form the core structure of a wide array of natural products, pharmaceuticals, and functional materials. The quinoline ring system is particularly significant in medicinal chemistry, featuring prominently in drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline core dictates its biological activity and physicochemical properties. The target molecule, this compound, incorporates a bromine atom and two methyl groups, making it a valuable intermediate for further functionalization and the development of novel bioactive compounds.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound points towards the Doebner-von Miller reaction as a highly effective synthetic strategy. This approach constructs the quinoline ring in a single, acid-catalyzed step from an aniline derivative and an α,β-unsaturated carbonyl compound.
The disconnection cleaves the bonds formed during the cyclization, revealing the key precursors: an appropriately substituted aniline and a three-carbon component that will form part of the new heterocyclic ring.
References
CAS number and molecular structure of 7-Bromo-2,8-dimethylquinoline
An In-depth Technical Guide to 7-Bromo-2,8-dimethylquinoline: Synthesis, Characterization, and Therapeutic Potential
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with the quinoline scaffold being a particularly privileged structure. Its presence in a wide array of natural products and synthetic pharmaceuticals, most notably the anti-malarial drug quinine, has cemented its importance in drug discovery. This guide focuses on a specific, functionalized derivative: This compound . The strategic placement of a bromine atom and two methyl groups on the quinoline core creates a molecule with unique electronic and steric properties, positioning it as a valuable intermediate for chemical synthesis and a promising scaffold for the development of novel therapeutic agents.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will provide an in-depth exploration of the compound's identity, a plausible and detailed synthetic pathway, predicted analytical characteristics, and a discussion of its potential applications, particularly in the realm of oncology, grounded in the established bioactivity of related brominated quinolines.
Compound Identification and Physicochemical Properties
Precise identification is the first step in any rigorous scientific investigation. This compound is a distinct chemical entity with the following identifiers and predicted properties.
| Property | Value | Source(s) |
| CAS Number | 1189106-33-9, 1261732-11-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2C)Br | [3] |
| InChIKey | AQDJLDMULIKQQR-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 3.6 | [3] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Chloroform, and Methanol | Inferred from structural properties |
Proposed Synthesis: A Modified Combes Quinoline Synthesis
While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be designed based on the classic Combes quinoline synthesis . This acid-catalyzed condensation of an aniline with a β-diketone provides an efficient route to substituted quinolines.[4]
The proposed synthesis involves the reaction of 3-Bromo-2-methylaniline with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
Experimental Protocol
Materials:
-
3-Bromo-2-methylaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-2-methylaniline (1.0 eq).
-
Reagent Addition: Slowly add acetylacetone (1.1 eq) to the flask.
-
Catalyst Addition: Cool the mixture in an ice bath. Cautiously and slowly, add concentrated sulfuric acid (or PPA) to the reaction mixture while stirring. The addition is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Perform this step in a fume hood as CO₂ gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mechanism of the Combes Synthesis
The reaction proceeds through a well-established mechanism involving three main stages:[5][6]
-
Enamine Formation: The aniline nitrogen performs a nucleophilic attack on one of the carbonyls of acetylacetone, followed by dehydration to form an enamine intermediate.
-
Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated carbonyl, leading to cyclization.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for structural confirmation. While experimental data is not publicly available, a reliable prediction can be made based on the analysis of structurally similar quinolines.[2][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| H-3 | ~7.2-7.4 | Doublet (d) | Located on the pyridine ring, coupled to H-4. |
| H-4 | ~7.9-8.1 | Doublet (d) | Deshielded due to proximity to the nitrogen atom, coupled to H-3. |
| H-5 | ~7.6-7.8 | Doublet (d) | Part of the benzene ring, coupled to H-6. |
| H-6 | ~7.4-7.6 | Doublet (d) | Coupled to H-5. Shift influenced by the bromine at C-7. |
| C2-CH₃ | ~2.6-2.8 | Singlet (s) | Methyl group attached to the electron-deficient pyridine ring. |
| C8-CH₃ | ~2.7-2.9 | Singlet (s) | Methyl group on the benzene ring, deshielded by peri-interaction with nitrogen. |
Note: Spectra are predicted in CDCl₃ with TMS as an internal standard.
¹³C NMR Spectroscopy
The carbon spectrum will complement the proton data, with quaternary carbons and carbons bearing bromine showing characteristic shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~158-160 | Bearing a methyl group and adjacent to nitrogen. |
| C-3 | ~121-123 | CH carbon in the pyridine ring. |
| C-4 | ~135-137 | CH carbon in the pyridine ring. |
| C-4a | ~126-128 | Quaternary carbon at the ring junction. |
| C-5 | ~128-130 | CH carbon in the benzene ring. |
| C-6 | ~126-128 | CH carbon in the benzene ring. |
| C-7 | ~120-122 | Carbon bearing the bromine atom. |
| C-8 | ~136-138 | Carbon bearing a methyl group. |
| C-8a | ~147-149 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| C2-CH₃ | ~24-26 | Methyl carbon. |
| C8-CH₃ | ~17-19 | Methyl carbon. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR: Key absorption bands are expected for C=N stretching (~1600 cm⁻¹), C=C aromatic stretching (~1500-1580 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹ for aromatic, ~2850-2960 cm⁻¹ for methyl). A strong C-Br stretching band would appear in the fingerprint region.
-
MS: The mass spectrum should show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.
Reactivity and Potential Applications in Drug Development
The true value of this compound for researchers lies in its potential as a versatile building block and a pharmacophore scaffold.
Chemical Reactivity
The molecule possesses several reactive sites that can be exploited for further chemical modification:
-
C-7 Bromine Atom: This is the most versatile handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl, alkyl, or amino substituents, enabling the rapid generation of compound libraries for screening.
-
Methyl Groups: The methyl group at C-2, being adjacent to the nitrogen, has slightly acidic protons and can be a site for condensation reactions after activation.
-
Quinoline Nitrogen: The basic nitrogen atom can be quaternized or N-oxidized to modulate the electronic properties and solubility of the molecule.
Potential as an Anticancer Agent Scaffold
The quinoline core is a well-established pharmacophore in oncology. Numerous derivatives have been developed as kinase inhibitors. The substitution pattern of this compound makes it an intriguing candidate for developing new anticancer agents.
Halogenated quinolines, in particular, have demonstrated a wide range of biological activities.[8] Studies on structurally related compounds like 7-bromo-4-chloro-8-methylquinoline suggest that such scaffolds can be used to develop inhibitors of critical cancer-related signaling pathways.[9] These pathways, often dysregulated in cancer, control cell proliferation, survival, angiogenesis, and metastasis.
Potential molecular targets include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, including lung and colon cancer.[9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process by which tumors form new blood vessels.[9]
-
PI3K/Akt/mTOR Pathway: A central signaling node that regulates cell growth, proliferation, and survival.[9]
The development strategy would involve using the C-7 bromine as a synthetic handle to introduce various functional groups designed to interact with the ATP-binding pocket of these kinases. The 2- and 8-methyl groups provide steric bulk and can be optimized to enhance binding affinity and selectivity.
Caption: Role of quinoline derivatives as kinase inhibitors in cancer therapy.
Safety and Handling
As a halogenated aromatic amine derivative, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound, while not extensively studied, represents a molecule of significant potential for the chemical and pharmaceutical sciences. Its well-defined structure, accessible synthetic route via the Combes synthesis, and versatile reactive handles make it an ideal intermediate for organic synthesis. More importantly, its structural analogy to known bioactive quinolines positions it as a promising scaffold for the discovery of new drugs, particularly in the field of oncology. This guide provides the foundational knowledge—from synthesis to potential application—to empower researchers to unlock the full potential of this intriguing heterocyclic compound.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Potential of Brominated Quinolines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of bromine atoms to this versatile core has been shown to significantly modulate and enhance a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of brominated quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to explore the full therapeutic potential of this promising class of compounds.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Brominated quinoline derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their anticancer activity is often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes essential for cancer cell proliferation.[1][2]
Mechanism of Action: Inducing Apoptosis and Inhibiting Topoisomerase
A primary mechanism by which brominated quinolines exert their anticancer effects is through the induction of apoptosis.[1] Studies have shown that certain brominated quinoline derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.
Several brominated quinoline derivatives have also been identified as potent inhibitors of topoisomerase enzymes, particularly topoisomerase I and II.[1][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death.[4][5][6] This mechanism is a well-established strategy in cancer chemotherapy.[5]
Structure-Activity Relationship (SAR)
The position and number of bromine substituents on the quinoline ring play a crucial role in determining the anticancer potency. For instance, studies have indicated that bromination at positions 5 and 7 of the quinoline ring can significantly enhance cytotoxic activity.[1] Furthermore, the presence of other functional groups in conjunction with bromine can lead to synergistic effects. For example, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline has been shown to amplify antiproliferative effects.[1]
Quantitative Data: Cytotoxicity of Brominated Quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of selected brominated quinoline derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (glioma) | 15.4 | [1] |
| HeLa (cervical) | 26.4 | [1] | |
| HT29 (colon) | 15.0 | [1] | |
| 6,8-dibromo-5-nitroquinoline (17) | C6 (glioma) | 50.0 | [1] |
| HT29 (colon) | 26.2 | [1] | |
| HeLa (cervical) | 24.1 | [1] | |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 (breast) | 1.7 µg/mL | [7] |
| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 (breast) | 1.8 µg/mL | [7] |
| 6-Bromo-5-nitroquinoline (4) | HT29 (colon) | Lower than 5-FU | [7] |
Experimental Protocols
The synthesis of brominated quinoline derivatives can be achieved through various methods, with direct bromination using molecular bromine being a common approach.[8][9]
Example: Synthesis of 5,7-dibromo-8-methoxyquinoline [9]
-
Dissolve 5,7-dibromoquinolin-8-ol in a solution of NaOH.
-
Add dimethyl sulfate to the solution and stir at room temperature.
-
Monitor the reaction until the color of the mixture changes (approximately 2 hours).
-
Dissolve the resulting solid in chloroform.
-
Purify the product using a short alumina column eluted with a mixture of ethyl acetate and hexane.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Step-by-Step Protocol: [7]
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the brominated quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Potential Apoptosis Induction Pathway by a Brominated Quinoline Derivative
Caption: Simplified diagram of a potential apoptosis induction pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Brominated quinoline derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12]
Mechanism of Action: Targeting Essential Cellular Processes
The antimicrobial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][6][13] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial agents. By inhibiting these enzymes, brominated quinolines disrupt critical cellular processes, leading to bacterial cell death.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of brominated quinolines is influenced by the substitution pattern. For example, the introduction of thiobenzyl and thiobenzoyl substitutions has been shown to be more effective than reference drugs against certain bacterial strains.[10] The presence of a benzyl group at the R1 position has been found to be potent against E. faecalis, M. luteus, and B. subtilis.[10]
Quantitative Data: Antimicrobial Activity of Brominated Quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |
| Quinolinium bromine derivative with thiobenzyl substitution | E. faecalis | 0.5 | [10] |
| M. luteus | 0.5 | [10] | |
| B. subtilis | 0.5 | [10] | |
| Quinolinequinone (QQ7) | C. albicans | 4.88 | [11] |
| Quinolinequinone (QQ8) | C. albicans | 4.88 | [11] |
| Quinolinequinone (QQ1) | S. aureus | 1.22 | [11] |
| Quinolinequinone (QQ5) | S. aureus | 1.22 | [11] |
| Quinolinequinone (QQ6) | S. aureus | 1.22 | [11] |
Experimental Protocols
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the brominated quinoline derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under suitable conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Workflow for Broth Microdilution Susceptibility Test
Caption: Experimental workflow for the broth microdilution susceptibility test.
Antiviral and Neuroprotective Potential: Emerging Frontiers
While the anticancer and antimicrobial activities of brominated quinolines are well-documented, their potential as antiviral and neuroprotective agents is an emerging area of research.
Antiviral Activity
Quinoline derivatives, in general, have shown promise as antiviral agents against a range of viruses, including Dengue virus, HIV, and influenza virus.[14][15][16][17][18] The mechanism of action can vary depending on the virus and the specific derivative, but may involve inhibition of viral replication at different stages. For instance, some quinoline derivatives have been shown to impair the accumulation of viral envelope glycoprotein in cells infected with Dengue virus.[14][16] While research specifically focusing on brominated quinolines in virology is still developing, the existing data on the broader quinoline class suggests that bromination could be a viable strategy to enhance antiviral potency.
Neuroprotective Effects
Quinoline derivatives are also being investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.[19][20][21][22][23] Their mechanisms of action in this context are often multifactorial, involving antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[19][20][21][22][23] For example, some quinoline derivatives are being explored as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[21][22] The introduction of bromine atoms could potentially enhance the lipophilicity of these compounds, facilitating their ability to cross the blood-brain barrier and exert their neuroprotective effects.
Conclusion and Future Directions
Brominated quinoline derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their well-established anticancer and antimicrobial activities, coupled with their emerging potential as antiviral and neuroprotective agents, make them a compelling subject for further investigation. The ability to fine-tune their biological properties through strategic bromination and the introduction of other functional groups offers a powerful tool for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways of brominated quinolines in different disease contexts, as well as on optimizing their pharmacokinetic and pharmacodynamic profiles to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]
- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 7-Bromo-2,8-dimethylquinoline
A Predictive Analysis of NMR and Mass Spectrometry Data for Researchers and Drug Development Professionals
Introduction
7-Bromo-2,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The precise structural elucidation of novel quinoline derivatives is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose.
This technical guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. By explaining the causal relationships between the molecular structure and the predicted spectral features, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted quinolines. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and computational prediction tools, offering a robust framework for experimental data validation.[2][3]
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for this compound are influenced by the aromatic ring currents of the quinoline system, the electron-withdrawing effect of the bromine atom, and the electron-donating nature of the two methyl groups.
The predicted spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the pyridine ring (H-3 and H-4) and the benzene ring (H-5 and H-6) will exhibit characteristic chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.2 - 7.4 | Doublet (d) | JH3-H4 ≈ 8.5 Hz |
| H-4 | ~ 7.9 - 8.1 | Doublet (d) | JH4-H3 ≈ 8.5 Hz |
| H-5 | ~ 7.6 - 7.8 | Doublet (d) | JH5-H6 ≈ 8.8 Hz |
| H-6 | ~ 7.4 - 7.6 | Doublet (d) | JH6-H5 ≈ 8.8 Hz |
| 2-CH₃ | ~ 2.6 - 2.8 | Singlet (s) | N/A |
| 8-CH₃ | ~ 2.5 - 2.7 | Singlet (s) | N/A |
Rationale for Predictions:
-
Aromatic Protons (H-3, H-4, H-5, H-6): These protons reside on the aromatic quinoline core and are expected to resonate in the downfield region (typically 7-9 ppm) due to the deshielding effect of the ring current.[4]
-
H-3 and H-4: These protons on the pyridine ring form a coupled AX system, appearing as doublets. H-4 is typically further downfield than H-3 due to its proximity to the nitrogen atom.
-
H-5 and H-6: These protons on the carbocyclic ring also form an AX system. The bromine at position 7 will exert an electron-withdrawing inductive effect, deshielding the adjacent H-6. The methyl group at C-8 provides a slight shielding effect.
-
-
Methyl Protons (2-CH₃ and 8-CH₃): The two methyl groups are attached to the aromatic ring and are expected to appear as sharp singlets in the upfield region of the aromatic spectrum. Their chemical shifts are influenced by their position on the quinoline ring. The 2-CH₃ is adjacent to the nitrogen, which can influence its chemical environment.
Experimental Workflow: NMR Sample Preparation and Data Acquisition
References
An In-depth Technical Guide to the Solubility of 7-Bromo-2,8-dimethylquinoline in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-2,8-dimethylquinoline. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document emphasizes the foundational principles of solubility, predicted solubility profiles based on molecular structure, and a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common laboratory solvents. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis to facilitate the effective use of this compound.
Introduction: The Significance of Solubility in a Research Context
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, particularly in drug discovery and development. For a compound like this compound, a substituted quinoline derivative, understanding its solubility is paramount for a variety of applications including:
-
Reaction Chemistry: Ensuring the compound is sufficiently soluble in a reaction solvent is crucial for achieving optimal reaction kinetics and yield.
-
Purification: Solubility differences are the cornerstone of purification techniques such as recrystallization and chromatography.[1]
-
Biological Screening: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent to assess its biological activity. Poor solubility can lead to inaccurate results and hinder the evaluation of a potential drug candidate.
-
Formulation Development: In the pharmaceutical industry, formulating a drug with appropriate solubility is essential for achieving desired bioavailability and therapeutic efficacy.
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities.[2][3] The introduction of a bromine atom and two methyl groups to the quinoline scaffold in this compound significantly influences its physicochemical properties, including its solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure Analysis of this compound:
-
Quinoline Core: The quinoline ring system is aromatic and contains a nitrogen atom, making it a weakly basic and moderately polar structure.[2][5]
-
Bromo Group: The bromine atom is an electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding, potentially influencing interactions with specific solvents.
-
Methyl Groups: The two methyl groups are nonpolar and increase the lipophilicity (fat-solubility) of the molecule.
Based on this structure, this compound is expected to be a largely nonpolar to moderately polar molecule. Its predicted XlogP value, a measure of lipophilicity, further supports this assessment.[6] Therefore, it is anticipated to exhibit good solubility in a range of organic solvents and limited solubility in water.
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile for this compound in a selection of common laboratory solvents, categorized by their polarity.
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar hydrocarbon backbone of these solvents will effectively solvate the nonpolar regions of the this compound molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar quinoline core, while also being able to solvate the nonpolar methyl groups. Dichloromethane is often an excellent solvent for many organic compounds.[7] |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | While highly polar, DMSO and DMF are powerful and versatile solvents capable of dissolving a wide array of organic compounds.[8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond may not be as effectively utilized by the solute. However, the alkyl chains of the alcohols can interact favorably with the nonpolar parts of the molecule, leading to some degree of solubility.[5] |
| Aqueous | Water | Low to Insoluble | The predominantly nonpolar character of this compound suggests it will have very limited solubility in water, a highly polar, hydrogen-bonding solvent.[2] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[9]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks
Experimental Workflow
The following diagram, generated using DOT language, illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Buy 7-Bromo-2-methylquinoline | 4965-34-8 [smolecule.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PubChemLite - this compound (C11H10BrN) [pubchemlite.lcsb.uni.lu]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Foreword: A Proactive Approach to Safety with Halogenated Quinolines
An In-depth Technical Guide to the Safe Handling of Halogenated Quinolines
Halogenated quinolines represent a cornerstone class of heterocyclic compounds, pivotal in the landscape of drug discovery and material science. Their derivatives, such as chloroquine and hydroxychloroquine, have had a profound impact on treating diseases like malaria, while others, like 5-bromoquinoline, serve as versatile intermediates in synthesizing novel anti-cancer agents and other complex molecules.[1][2][3][4] However, the very reactivity and biological activity that make these compounds valuable also necessitate a deep and proactive understanding of their potential hazards. The inclusion of halogen atoms can significantly alter the physicochemical properties, biological activity, and, critically, the toxicity profile of the quinoline scaffold.[5]
This guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple checklist of precautions to provide a framework for thinking critically about safety. Our objective is to instill a culture of safety that is not merely compliant but is also scientifically grounded and intuitive. By understanding the why behind each handling precaution, from the choice of personal protective equipment to the specifics of waste disposal, you will be empowered to build self-validating safety systems into your daily workflows, safeguarding both your health and the integrity of your research.
The Hazard Landscape of Halogenated Quinolines
The quinoline ring system itself presents a range of hazards; halogenation can amplify or modify these properties. It is crucial to treat every new halogenated quinoline as a substance with significant potential toxicity until proven otherwise.
Toxicological Profile
Halogenated quinolines can exert a wide spectrum of toxic effects, impacting multiple organ systems. Exposure can occur via inhalation of vapors or aerosols, dermal absorption, or ingestion.[6][7]
-
Systemic Toxicity: Many quinoline derivatives are known to cause systemic toxicity. High exposure can lead to symptoms such as headaches, dizziness, nausea, vomiting, and fever.[6][8] Chronic exposure may result in liver damage, as observed in animal studies.[6][8]
-
Cardiotoxicity: Certain halogenated quinolines, notably chloroquine and hydroxychloroquine, are associated with cardiotoxicity, especially with long-term use or in cases of overdose.[1][9] These effects can include conduction abnormalities and cardiomyopathy.[9] Acute overdose toxicity is a serious concern and can lead to cardiovascular collapse.[9][10]
-
Neurotoxicity: Neurological effects are a significant concern. Some quinoline derivatives can cause confusion, disorientation, and even seizures.[9] Mefloquine, another quinoline derivative, has been linked to a risk of permanent neurological sequelae, including vertigo and loss of balance.[11]
-
Ocular Toxicity (Retinopathy): Long-term use of certain aminoquinolines is linked to retinopathy, which can be irreversible and may progress even after cessation of the drug.[9][10]
-
Carcinogenicity and Mutagenicity: Quinoline itself is suspected of causing cancer and genetic defects.[6][12][13] It is classified as a possible human carcinogen (Group C) by the EPA.[8] Therefore, all halogenated derivatives should be handled with extreme caution as potential carcinogens and mutagens.[6]
-
Dermal and Eye Irritation: Direct contact can cause severe skin and eye irritation, potentially leading to burns and eye damage.[6][14]
Physicochemical and Reactivity Hazards
-
Reactivity: Quinoline and its derivatives can react violently with strong oxidizing agents, strong acids, dinitrogen tetraoxide, and perchromates.[15] They are weak bases.
-
Combustibility: Quinoline is a combustible liquid.[15] While many halogenated quinolines are solids, they will burn, producing poisonous gases such as nitrogen oxides and halogenated compounds in a fire.[6][16]
-
Instability: Many quinoline compounds are sensitive to light and moisture, often darkening upon storage.[6][14] This degradation can potentially lead to the formation of unknown, more hazardous byproducts.
Hazard Summary of Representative Quinolines
| Compound | Key Hazards | NFPA 704 Rating (estimated for Quinoline) |
| Quinoline | Toxic if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life.[7][12][13] | Health: 2, Flammability: 1, Instability: 0[7][14] |
| Chloroquine | Acute overdose toxicity is high, with risks of cardiovascular shock and collapse.[9][10] Long-term use associated with retinopathy and cardiomyopathy.[9] | Not rated; handle as a potent pharmaceutical compound. |
| 5-Bromoquinoline | Potential skin, eye, and respiratory irritant. Handled as a typical heterocyclic aromatic compound with potential for toxicity.[17][18] | Not rated; handle with precautions similar to quinoline. |
| 4,7-Dichloroquinoline | A key intermediate for chloroquine, it should be handled with an understanding of its potential for high toxicity and irritation, similar to other chlorinated heterocycles.[5] | Not rated; handle with high caution due to reactivity and toxicity. |
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage the risks associated with halogenated quinolines is to follow the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is always the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: Can a non-halogenated or less toxic quinoline derivative be used for your experiment? This is the most effective control and should always be the first consideration during experimental design.
-
Engineering Controls: These are physical changes to the workspace to isolate you from the hazard.
-
Chemical Fume Hood: All work with halogenated quinolines—weighing, dissolving, and running reactions—must be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.[17]
-
Ventilated Enclosures: For weighing potent powders, a ventilated balance enclosure provides superior containment.
-
Glove Boxes: For highly toxic or oxygen/moisture-sensitive compounds, a glove box provides the highest level of containment.
-
-
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all tasks involving halogenated quinolines.
-
Designated Areas: Clearly mark areas where halogenated quinolines are stored and handled.[19]
-
Training: Ensure all personnel are thoroughly trained on the specific hazards and handling procedures before beginning work.[19]
-
-
Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. It does not eliminate the hazard, so if it fails, exposure will occur.
Core Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems. Each step is intended to contain the hazard, assuming a potential failure in the previous step, thereby minimizing the risk of exposure.
Personal Protective Equipment (PPE) Selection
There is no single glove or respirator suitable for all situations. Selection must be based on the specific compound and the task being performed.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | - Double Nitrile Gloves: Provides a barrier against skin contact. The outer glove is removed immediately upon contamination.[19][20] - Impermeable Lab Coat: With long sleeves and tight-fitting cuffs.[17] - ANSI-approved Safety Goggles: Protects eyes from accidental splashes.[17][21] |
| Handling Powders or Volatile Compounds | - All PPE for routine handling. - Face Shield: Worn over safety goggles for added protection against splashes.[17][22] - Air-Purifying Respirator: An N95 respirator may be sufficient for powders, but for volatile compounds or in case of spills, a half-mask or full-face respirator with organic vapor cartridges is necessary.[17][20] |
| Spill Cleanup | - Chemical-resistant Suit/Apron: Over a lab coat.[17] - Heavy-duty Gloves: (e.g., Butyl rubber or Viton) over inner nitrile gloves.[23] - Full-face Respirator: With appropriate cartridges.[20] - Shoe Covers. [19] |
Protocol: Weighing a Solid Halogenated Quinoline
Objective: To accurately weigh a solid compound while preventing the generation of airborne dust and contamination of the workspace.
Causality: This protocol uses engineering controls (fume hood) and careful technique to contain the solid powder at the source, preventing inhalation or dermal exposure.
Methodology:
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a plastic-backed absorbent liner ("bench paper") on the work surface inside the fume hood.[24] Place the analytical balance, weigh paper, spatula, and a labeled waste bag inside the hood.
-
Tare: Place the weigh paper on the balance and tare it.
-
Dispensing: Carefully open the stock container. Use a clean spatula to transfer a small amount of the compound to the weigh paper. Do not tap the spatula against the container opening, as this can generate dust. Keep the stock container as close to the weigh paper as possible to minimize the travel distance of the powder.
-
Sealing: Once the desired weight is obtained, securely close the stock container.
-
Cleanup: Gently wipe the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol) and place the wipe in the labeled hazardous waste bag.
-
Transport: Carefully fold the weigh paper to enclose the powder and transport it directly to your reaction vessel, which should also be inside the fume hood.
-
Doffing: Before leaving the fume hood area, remove the outer pair of gloves and dispose of them in the designated waste bag.
Protocol: Preparing a Solution
Objective: To dissolve the weighed compound in a solvent without causing splashes or generating vapors.
Causality: This procedure emphasizes slow, controlled addition and proper ventilation to prevent aerosolization and inhalation of solvent vapors containing the toxic solute.
Methodology:
-
Preparation: This entire procedure must be performed in a chemical fume hood. Ensure all necessary glassware, solvent, and magnetic stir bar/plate are staged in the hood.
-
Solvent Addition: Add the desired volume of solvent to the receiving flask first.
-
Solute Addition: Carefully add the weighed solid halogenated quinoline to the solvent. Adding the solid to the liquid minimizes the risk of splashing that can occur when liquid is added to a solid.[17]
-
Dissolution: If necessary, gently stir the solution using a magnetic stir plate. Avoid vigorous stirring that could create aerosols. If heating is required, use a temperature-controlled heating mantle and ensure the flask is equipped with a condenser.
-
Storage: Once dissolved, cap the flask immediately. If storing, the container must be clearly labeled with the full chemical name, concentration, date, and hazard warnings.
Storage, Spills, and Waste Management
Storage and Incompatibility
Proper storage is critical to maintaining chemical integrity and preventing dangerous reactions.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[14]
-
Segregation: Store halogenated quinolines separately from incompatible materials.[15]
-
Containers: Keep containers tightly closed to prevent absorption of moisture and exposure to air.[13][14]
Caption: Chemical incompatibility chart for halogenated quinolines.
Emergency Response: Spills and Exposure
Being prepared for an emergency is a non-negotiable aspect of laboratory safety.
Caption: Workflow for responding to a chemical spill.
First Aid Procedures:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14] Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Decontamination and Waste Disposal
All materials that come into contact with halogenated quinolines must be considered hazardous waste.
-
Decontamination: All glassware and surfaces should be decontaminated. Rinse surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), ensuring the rinsate is collected as hazardous waste. Follow with a thorough wash with soap and water.[17]
-
Waste Segregation: Halogenated waste must be collected separately from non-halogenated waste.[25]
-
Waste Containers: Use clearly labeled, leak-proof containers for all solid and liquid waste.[17][25] Solid waste includes contaminated gloves, weigh paper, and bench liners. Liquid waste includes reaction residues and decontamination rinsates.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour any amount of halogenated quinoline waste down the drain.[26][27]
References
- 1. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 21. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 22. hsa.ie [hsa.ie]
- 23. pentachemicals.eu [pentachemicals.eu]
- 24. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 26. artsci.usu.edu [artsci.usu.edu]
- 27. pozescaf.com [pozescaf.com]
A Technical Guide to Quinoline Derivatives in Materials Science
Foreword: The Enduring Versatility of the Quinoline Scaffold
The quinoline ring system, a deceptively simple fusion of benzene and pyridine, represents a cornerstone in the design of functional organic materials. Its inherent aromaticity, coupled with the lone pair of electrons on the nitrogen atom, imparts a unique combination of electronic and photophysical properties. This guide delves into the multifaceted world of quinoline derivatives, moving beyond their well-established roles in medicinal chemistry to explore their burgeoning impact on materials science. We will dissect the fundamental principles that govern their performance and provide practical insights into their application in cutting-edge technologies, from next-generation displays to advanced sensing and energy solutions. This document is intended for researchers and professionals seeking to harness the vast potential of this remarkable heterocyclic scaffold.
Section 1: The Electronic Heart of Quinoline - A Platform for Tunable Optoelectronics
The utility of quinoline derivatives in materials science is fundamentally rooted in their tunable electronic properties. The quinoline core is inherently electron-deficient, a characteristic that makes it an excellent candidate for electron-transporting materials (ETMs) in various organic electronic devices.[1] This property arises from the electronegativity of the nitrogen atom, which draws electron density from the fused aromatic system.
However, the true power of the quinoline scaffold lies in its susceptibility to functionalization. By strategically introducing electron-donating or electron-withdrawing groups at various positions on the ring system, we can precisely modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This ability to engineer the electronic bandgap is central to tailoring the material for specific applications.
1.1. Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have become indispensable in the field of OLEDs, where they serve multiple critical functions.[1][2][3]
-
Electron-Transporting and Host Materials: Their intrinsic electron-deficient nature facilitates the efficient injection and transport of electrons from the cathode to the emissive layer, leading to improved device efficiency and stability.[1] Furthermore, their rigid, planar structure and good film-forming properties make them suitable as host materials for both fluorescent and phosphorescent emitters.[1]
-
Emissive Materials: Certain quinoline derivatives are themselves highly fluorescent and can be employed as the primary light-emitting component. By judiciously selecting substituents, the emission color and quantum yield can be finely tuned across the visible spectrum.[1][4] High-efficiency green and blue luminescence is particularly crucial for full-color displays, and quinoline derivatives have shown significant promise in this area.[4]
-
Aggregation-Induced Emission (AIE): A fascinating phenomenon observed in some quinoline derivatives is Aggregation-Induced Emission (AIE).[5][6][7][8] In dilute solutions, these molecules may exhibit weak fluorescence. However, in the aggregated or solid state, their fluorescence is significantly enhanced.[7][8] This property is highly advantageous for creating bright and efficient non-doped OLEDs.[8]
Experimental Workflow: Fabrication and Characterization of a Quinoline-Based OLED
This protocol outlines the fundamental steps for fabricating a simple OLED device incorporating a quinoline derivative as the electron-transporting and emissive layer.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of quinoline derivatives in third-generation photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102702096B - Quinoline nitrile derivative with aggregation-induced emission performance - Google Patents [patents.google.com]
- 8. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-2,8-dimethylquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, celebrated for its remarkable efficiency and versatility in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide, offering a powerful tool for synthesizing complex molecules like polyolefins, styrenes, and substituted biphenyls.[4][5] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][4]
Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active agents due to their ability to interact with various biological targets.[6][7][8] Specifically, 7-substituted quinoline derivatives are crucial intermediates in the synthesis of novel therapeutics. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 7-Bromo-2,8-dimethylquinoline, a key building block for creating diverse molecular architectures. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer insights into reaction optimization and troubleshooting.
The Mechanism: A Palladium-Catalyzed Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (this compound).[1] This step, often rate-determining, oxidizes the palladium to a Pd(II) species.[2] For aryl bromides, this oxidative addition is generally faster than for the corresponding chlorides.[1]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center.[1][2] For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily transfers its aryl group to the palladium, displacing the halide.[10][11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product.[1][9] This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
palladium catalysts for cross-coupling with brominated heterocycles
Application Notes & Protocols
Introduction: The Strategic Importance of Heterocycles and the Challenge of Bromides
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and organic materials. The functionalization of these scaffolds via cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the rapid and efficient construction of molecular complexity. Brominated heterocycles are particularly valuable substrates; they are often more stable, less expensive, and more readily available than their iodide or triflate counterparts, yet they exhibit greater reactivity than the corresponding chlorides, striking a crucial balance for industrial and laboratory-scale synthesis.
However, the successful coupling of brominated heterocycles is not trivial. The lone pair electrons on heteroatoms (like nitrogen and sulfur) can coordinate to and poison the palladium catalyst. Furthermore, the electronic properties of the heterocyclic ring—whether electron-rich (e.g., furan, thiophene) or electron-deficient (e.g., pyridine, pyrimidine)—profoundly influence the key steps of the catalytic cycle. Selecting the optimal palladium catalyst system is therefore paramount to overcoming these challenges and achieving high-yield, reproducible results.
This guide provides a detailed overview of modern palladium catalyst systems, a framework for rational catalyst selection, and robust, step-by-step protocols for key cross-coupling reactions involving brominated heterocycles.
The Catalytic Cycle: A Conceptual Framework
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. The process is generally accepted to proceed through a three-step catalytic cycle. The choice of ligand is critical as it modulates the electronic and steric environment of the palladium center, directly influencing the efficiency of each step.
Caption: General catalytic cycle for cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heterocycle. This is often the rate-limiting step. Bulky, electron-rich ligands are crucial as they facilitate this step by promoting the formation of a coordinatively unsaturated, highly reactive Pd(0) species.
-
Transmetalation (for Suzuki, Stille, etc.) / Migratory Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst. This step is favored by sterically bulky ligands that force the two organic groups into close proximity.
Catalyst Selection: A Ligand-Centric Approach
The "ligandless" catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is rarely the active species. In situ, these precursors react with phosphine or N-heterocyclic carbene (NHC) ligands to form the true, catalytically active complex. The modern approach utilizes pre-formed, air-stable palladium precatalysts where the ligand is already incorporated, offering superior reproducibility and activity.
Key Ligand Classes for Heterocyclic Bromides
The choice of ligand is dictated by the electronic nature and steric profile of the heterocyclic substrate and the coupling partner. For challenging substrates like brominated heterocycles, bulky, electron-rich monodentate phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be the most effective.
| Ligand Class | Example Ligands | Key Characteristics | Primary Applications with Het-Br |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Highly bulky and electron-rich. Promote fast oxidative addition and reductive elimination. | Suzuki, Buchwald-Hartwig, and C-O couplings. The gold standard for many challenging transformations. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable Pd-complexes. Resistant to high temperatures. | Excellent for electron-deficient heterocycles and Suzuki couplings. Can be less effective for Buchwald-Hartwig amination. |
| Josiphos-type Ferrocenyl Ligands | tBuXPhos | Bulky and electron-rich, with a ferrocene backbone. | Effective for a range of couplings, including Suzuki and Heck reactions. |
A Rational Framework for Catalyst Selection
Navigating the vast landscape of available catalysts can be daunting. The following workflow provides a decision-making framework for selecting a starting point for reaction optimization.
Caption: Decision workflow for initial catalyst screening.
Detailed Application Protocols
The following protocols are designed to be robust starting points for a wide range of substrates.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care. Solvents are flammable.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is suitable for the C-C bond formation between an electron-deficient brominated heterocycle and a boronic acid. The use of a bulky Buchwald ligand (SPhos) is critical for achieving high yields.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 15 mg)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Nitrogen or Argon gas line
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-bromopyridine, phenylboronic acid, SPhos Pd G3 Precatalyst, and potassium phosphate.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Inerting: Seal the flask and purge with the inert gas for 5-10 minutes. If using a microwave vial, cap it securely.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylpyridine.
Expected Results: Yields for this reaction are typically >90%. The product should be a white solid.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromothiophene with Morpholine
This protocol details the C-N bond formation between an electron-rich brominated heterocycle and a secondary amine, a common transformation in medicinal chemistry.
Materials:
-
3-Bromothiophene (1.0 mmol, 163 mg)
-
Morpholine (1.2 mmol, 105 mg, 104 µL)
-
XPhos Pd G4 Precatalyst (0.015 mmol, 12 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Procedure:
-
Vessel Preparation (Glovebox Recommended): Inside a glovebox, add the sodium tert-butoxide and XPhos Pd G4 Precatalyst to a dry Schlenk flask or vial.
-
Reagent Addition: Add the 3-bromothiophene and toluene. Seal the vessel.
-
Amine Addition: Add the morpholine via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 110 °C and stir for 6-18 hours. Monitor by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with diethyl ether (20 mL) and separate the layers. Extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to afford 4-(thiophen-3-yl)morpholine.
Expected Results: This coupling typically proceeds in high yield (>85%). The product is usually a pale yellow oil or low-melting solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently anhydrous/degassed solvent.3. Inappropriate base or ligand.4. Low reaction temperature. | 1. Use an air-stable precatalyst (e.g., G3 or G4). Ensure inert atmosphere techniques are rigorous.2. Use freshly distilled or purchased anhydrous solvents. Degas thoroughly (sparge with Ar/N₂ for 20-30 min).3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃). Try a different ligand (e.g., switch from SPhos to RuPhos).4. Increase the temperature in 10-20 °C increments. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Boronic acid decomposition.2. Reaction temperature is too high. | 1. Use a higher quality boronic acid. Use a slight excess (1.1-1.2 eq), but not a large excess.2. Reduce the reaction temperature after observing initial product formation. |
| Debromination of Starting Material | 1. Presence of water or protic impurities.2. Base is too strong or reaction time is too long. | 1. Ensure all reagents and solvents are scrupulously dry.2. Switch to a weaker base (e.g., K₂CO₃ instead of K₃PO₄). Monitor the reaction closely and stop it once the starting material is consumed. |
Application Notes and Protocols for the Selective Functionalization of the Quinoline 7-Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of C7-Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The strategic introduction of functional groups at specific positions of the quinoline ring is paramount for modulating their pharmacological properties. Among the various positions, the C7-position presents a unique synthetic challenge. Its remote location from the coordinating nitrogen atom and the overall electron-deficient nature of the quinoline ring make direct functionalization at this site non-trivial. This guide provides a comprehensive overview of established and cutting-edge experimental procedures for the selective functionalization of the quinoline 7-position, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
Strategic Approaches to C7-Functionalization: A Mechanistic Overview
The selective functionalization of the quinoline C7-position can be broadly categorized into two main strategies:
-
Direct C-H Functionalization: This modern approach aims to directly convert the C7-H bond into a new C-C or C-heteroatom bond, offering an atom-economical and efficient synthetic route. Achieving regioselectivity at the C7-position often requires sophisticated catalytic systems and directing group strategies to overcome the inherent reactivity preferences of the quinoline ring.
-
Cross-Coupling Reactions of 7-Haloquinolines: A more traditional yet highly reliable strategy involves the initial synthesis of a 7-haloquinoline (e.g., 7-bromo, 7-iodo, or 7-chloroquinoline), which then serves as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions. This two-step approach allows for the introduction of a wide array of functional groups with high precision.
This guide will delve into the practical execution of both strategies, providing detailed protocols for key reactions.
PART 1: Direct C-H Functionalization at the C7-Position
A significant breakthrough in the direct functionalization of the quinoline C7-position has been the development of a copper-catalyzed C-H arylation and alkenylation methodology. This approach utilizes a traceless directing group strategy, temporarily activating the nitrogen atom to guide the catalyst to the remote C7-position.[1][2][3]
Mechanistic Rationale: The Role of the Traceless Directing Group
The success of this methodology hinges on the in-situ formation of an N-acyl quinolinium species, which acts as a transient directing group. This directing group orchestrates the regioselective C-H activation at the C7-position by the copper catalyst. Following the C-C bond formation, the directing group is cleaved under the reaction conditions, yielding the C7-functionalized quinoline product. This "traceless" nature of the directing group is a key advantage, as it avoids additional protection and deprotection steps.
Protocol 1: Copper-Catalyzed C7-Arylation of Quinoline via C-H Activation
This protocol describes the direct arylation of quinoline at the C7-position using a diaryliodonium salt as the aryl source.
Materials:
-
Quinoline (1.0 equiv)
-
Diphenyliodonium triflate (Ph₂IOTf) (1.1 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)
-
1,2-Dichloroethane (DCE) (to achieve a 0.033 M solution)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add quinoline (0.2 mmol, 1.0 equiv), diphenyliodonium triflate (1.1 equiv), and Cu(OTf)₂ (5 mol%).
-
Add anhydrous, degassed 1,2-dichloroethane (to a concentration of 0.033 M) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinoline.
Data Presentation: Representative Yields for C7-Arylation
| Entry | Quinoline Derivative | Arylating Agent | Product | Yield (%) |
| 1 | Quinoline | Diphenyliodonium triflate | 7-Phenylquinoline | 85 |
| 2 | 4-Methylquinoline | Diphenyliodonium triflate | 4-Methyl-7-phenylquinoline | 82 |
| 3 | 6-Methoxyquinoline | Di(p-tolyl)iodonium triflate | 6-Methoxy-7-(p-tolyl)quinoline | 78 |
Experimental Workflow Visualization
Caption: Workflow for Copper-Catalyzed C7-Arylation.
PART 2: Cross-Coupling Strategies from 7-Haloquinolines
A robust and versatile approach to C7-functionalization involves the use of 7-haloquinolines as key intermediates. These can be prepared from commercially available starting materials and subsequently subjected to a variety of palladium-catalyzed cross-coupling reactions.
Synthesis of Key Intermediate: 7-Bromoquinoline
The synthesis of 7-bromoquinoline can be achieved through various methods. One common approach involves the Skraup synthesis starting from 3-bromoaniline.[1] A more direct method is the bromination of quinoline, though this can lead to mixtures of isomers requiring careful purification. For the purpose of this guide, we will assume the availability of 7-bromoquinoline.
Protocol 2: Suzuki-Miyaura Coupling for C7-Arylation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halide and a boronic acid or ester.[4]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the 7-bromoquinoline to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for promoting these steps, with bulky, electron-rich phosphine ligands often being preferred.
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 7-bromoquinoline, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinoline.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Entry | 7-Bromoquinoline Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | 7-Bromoquinoline | Phenylboronic acid | 7-Phenylquinoline | 92 |
| 2 | 7-Bromo-4-chloroquinoline | 4-Methoxyphenylboronic acid | 4-Chloro-7-(4-methoxyphenyl)quinoline | 88 |
| 3 | 7-Bromo-2-methylquinoline | 3-Thienylboronic acid | 2-Methyl-7-(3-thienyl)quinoline | 85 |
Catalytic Cycle Visualization
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 3: Sonogashira Coupling for C7-Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.[5][6][7]
Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes a cycle similar to the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[5][8]
Materials:
-
7-Iodoquinoline or 7-Bromoquinoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 7-haloquinoline, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add the amine base followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination for C7-Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds.[9][10][11][12]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the 7-haloquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the 7-aminoquinoline.[9][13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.
Materials:
-
7-Chloroquinoline or 7-Bromoquinoline (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 7-haloquinoline and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
The selective functionalization of the quinoline 7-position remains an active area of research. While traditional cross-coupling methods provide reliable access to a wide range of C7-substituted quinolines, the development of direct C-H functionalization strategies offers more efficient and sustainable alternatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently explore the chemical space around the quinoline C7-position, paving the way for the discovery of novel therapeutic agents and functional materials. As our understanding of catalytic processes deepens, we can anticipate the emergence of even more sophisticated and selective methods for the late-stage functionalization of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Bromo-2,8-dimethylquinoline for Drug Discovery Libraries
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline moiety is a cornerstone in the architecture of therapeutic agents, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is featured in drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The versatility of the quinoline core allows for fine-tuning of its pharmacological profile through substitution at various positions, making it an attractive starting point for the construction of diverse chemical libraries for drug discovery.[5]
This guide focuses on a particularly promising, yet underexplored, building block: 7-Bromo-2,8-dimethylquinoline . The strategic placement of the bromine atom at the 7-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The presence of the two methyl groups at the 2- and 8-positions introduces steric and electronic factors that can influence both the reactivity of the scaffold and the conformational presentation of the final compounds, potentially leading to enhanced target specificity and improved pharmacokinetic properties. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the generation of extensive and diverse libraries for high-throughput screening.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved through a Doebner-von Miller reaction, a classic and robust method for quinoline synthesis.[6][7] This approach involves the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.
Proposed Synthetic Pathway:
The synthesis commences with the bromination of 2-methylaniline to produce the key precursor, 3-Bromo-2-methylaniline. This intermediate is then subjected to a Doebner-von Miller reaction with crotonaldehyde to yield the target scaffold, this compound.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Bromo-2-methylaniline
-
Rationale: The synthesis of 3-Bromo-2-methylaniline can be achieved through the bromination of 2-methylaniline.[6] Direct bromination can lead to a mixture of isomers, thus a common strategy involves the protection of the amino group as an acetanilide to direct the bromination, followed by deprotection. A more direct approach involves careful control of reaction conditions. An alternative route starts from 1-bromo-2-methyl-3-nitrobenzene, which is reduced to the corresponding aniline.[6]
-
Procedure (from 2-methylaniline):
-
Protect the amino group of 2-methylaniline by reacting it with acetic anhydride to form N-(2-methylphenyl)acetamide.
-
Brominate the resulting acetanilide using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetic acid.
-
Hydrolyze the bromo-acetanilide under acidic or basic conditions to yield 3-Bromo-2-methylaniline.
-
Purify the product by column chromatography or distillation.
-
Step 2: Synthesis of this compound
-
Rationale: The Doebner-von Miller reaction is a robust method for constructing the quinoline ring system.[8] The reaction of 3-Bromo-2-methylaniline with crotonaldehyde in the presence of a strong acid and an oxidizing agent will lead to the desired product. The methyl group at the 2-position of the quinoline ring originates from the crotonaldehyde.
-
Procedure:
-
To a cooled (0 °C) solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid), slowly add 3-Bromo-2-methylaniline.
-
Add a suitable oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine).
-
To this mixture, add crotonaldehyde dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Derivatization of this compound for Library Synthesis
The bromine atom at the 7-position of the quinoline core serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Derivatization strategies for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] It is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures.
-
Expertise & Experience Insights: The 2,8-dimethyl substitution pattern on the quinoline ring introduces steric hindrance around the 7-position. This can slow down the rate-determining oxidative addition step of the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is highly recommended.[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species and accelerate the reductive elimination step. The choice of base is also critical; potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for sterically hindered substrates.[9]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if using a separate ligand, e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands to overcome steric hindrance.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effective in activating the boronic acid for transmetalation.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic solvent systems are commonly used and effective. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5][11]
-
Expertise & Experience Insights: Similar to the Suzuki coupling, the steric hindrance from the 2,8-dimethyl groups can impact the efficiency of the Buchwald-Hartwig amination. The use of bulky, electron-rich phosphine ligands such as Xantphos or Josiphos-type ligands is crucial.[4][5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] For the introduction of a primary amino group (-NH₂), an ammonia equivalent such as benzophenone imine or LHMDS can be used, followed by hydrolysis.[11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitoring: Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are preferred.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed solvents are essential. |
| Temperature | 90 - 110 °C | Higher temperatures may be needed for less reactive amines. |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is invaluable for synthesizing arylalkynes, which are important motifs in medicinal chemistry.
-
Expertise & Experience Insights: The Sonogashira reaction is generally tolerant of a wide range of functional groups and can often be performed under milder conditions than other cross-coupling reactions.[13] However, the steric hindrance of the 2,8-dimethylquinoline scaffold might necessitate slightly elevated temperatures or longer reaction times. The choice of the palladium and copper catalysts, as well as the base (typically an amine like triethylamine or diisopropylamine, which also serves as a solvent), is crucial for achieving high yields. Copper-free Sonogashira protocols have also been developed and may be advantageous in certain cases to avoid potential issues with copper contamination in the final products.[15]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts for Sonogashira coupling. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent. |
| Solvent | THF, DMF | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Generally milder conditions compared to other couplings. |
Conclusion
This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries for drug discovery. Its synthesis via the Doebner-von Miller reaction provides a scalable route to this key intermediate. The strategic application of modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient and predictable introduction of a wide array of functional groups at the 7-position. By understanding the influence of the dimethyl substitution pattern on the reactivity of the scaffold and by selecting appropriate catalytic systems, researchers can unlock the full potential of this building block to accelerate the discovery of novel therapeutic agents.
References
- 1. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. ecorfan.org [ecorfan.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Antimicrobial Activity of Quinoline Compounds
Introduction: The Enduring Potential of Quinolines in Antimicrobial Drug Discovery
Quinolines and their derivatives represent a cornerstone in the edifice of antimicrobial chemotherapy. These heterocyclic aromatic compounds have yielded some of the most potent antibacterial agents, most notably the fluoroquinolones, which have been indispensable in treating a wide array of bacterial infections.[1] The core mechanism of action for many clinically significant quinolones involves the targeted inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][4][5][6]
The continued emergence of multidrug-resistant bacteria necessitates a robust and evolving pipeline for the discovery of new antimicrobial agents.[7] Quinolone scaffolds remain a fertile ground for synthetic chemists and drug development professionals due to their synthetic tractability and proven efficacy. This guide provides a comprehensive framework for researchers to systematically screen and characterize the antimicrobial properties of novel quinoline compounds. The protocols described herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to be self-validating systems that ensure data integrity and reproducibility.[8][9][10][11][12][13]
Part 1: Primary Screening for Antimicrobial Activity
The initial phase of screening aims to identify quinoline derivatives with demonstrable antimicrobial activity. The two most common and reliable methods for this primary evaluation are the broth microdilution and agar well diffusion assays.
Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[7][8] This quantitative assay is crucial for comparing the potency of different derivatives.
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the standardized medium for susceptibility testing of most non-fastidious bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical as they can influence the activity of some antimicrobials and affect the stability of the bacterial outer membrane.
-
Why a 0.5 McFarland Standard? This standard ensures a consistent starting inoculum density (approximately 1-2 x 10⁸ CFU/mL), which is crucial for the reproducibility of MIC results.[8] A higher inoculum can lead to falsely elevated MIC values.
-
Why Serial Two-Fold Dilutions? This approach allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.
-
Preparation of Quinolone Compound Stock: Dissolve the quinoline compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.[8]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[8]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
MIC Determination: The MIC is the lowest concentration of the quinoline compound at which no visible bacterial growth is observed.
Agar Well Diffusion: A Qualitative Screening Tool
The agar well diffusion method is a simpler, qualitative technique to screen for antimicrobial activity.[14][15][16] It relies on the diffusion of the compound from a well through the agar, creating a concentration gradient. If the compound is active, a clear zone of inhibition will form where the bacterial concentration is inhibited.[14]
-
Plate and Inoculum Preparation: Prepare a bacterial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of a Mueller-Hinton Agar (MHA) plate.[17]
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.[14][17]
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the quinoline compound solution (at a known concentration) to a designated well.[14] Include a solvent control (e.g., DMSO) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[14]
| Parameter | Broth Microdilution | Agar Well Diffusion |
| Output | Quantitative (MIC value in µg/mL) | Qualitative/Semi-quantitative (Zone of Inhibition in mm) |
| Primary Use | Potency determination, comparison | Primary screening, rapid assessment |
| Throughput | High (96-well format) | Lower |
| Standardization | Highly standardized (CLSI) | Less standardized |
Part 2: Delving Deeper - Mechanism of Action Studies
Once active compounds are identified, the next critical step is to elucidate their mechanism of action. For quinoline derivatives, this often involves investigating their effects on bacterial DNA synthesis and membrane integrity.
Targeting Bacterial Topoisomerases
The primary targets for most antibacterial quinolones are DNA gyrase and topoisomerase IV.[1][2][18] These enzymes are type II topoisomerases that are essential for bacterial viability but have structural differences from their eukaryotic counterparts, providing a basis for selective toxicity.[3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the primary target in Gram-positive bacteria.[2][4][18][19]
Assessing Bacterial Membrane Integrity
Some antimicrobial compounds act by disrupting the bacterial cell membrane, leading to the dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death.[20] This can be a primary or secondary mechanism for quinoline derivatives.
This protocol uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), which accumulates in polarized membranes, leading to fluorescence quenching.[21][22] Membrane depolarization causes the dye to be released into the medium, resulting in an increase in fluorescence.[22]
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a standardized optical density.
-
Dye Loading: Add the voltage-sensitive dye (e.g., DiSC₃(5) at a final concentration of 2 µM) to the bacterial suspension. Incubate in the dark with shaking to allow for dye uptake and fluorescence quenching.[22]
-
Assay Setup: Aliquot the dye-loaded bacterial suspension into the wells of a 96-well plate.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Record the baseline fluorescence for several minutes.
-
Add the quinoline compound at various concentrations to the wells.
-
Immediately begin kinetic fluorescence readings. Include a positive control for depolarization (e.g., CCCP, a protonophore) and a vehicle control.[20]
-
-
Data Analysis: An increase in fluorescence intensity over time indicates membrane depolarization.
Part 3: Advanced Screening - Anti-Biofilm and Cytotoxicity Assays
For promising lead compounds, it is essential to evaluate their activity against bacterial biofilms and to assess their toxicity towards mammalian cells to determine their therapeutic potential.
Biofilm Inhibition and Eradication
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[23][24] Assays to screen for anti-biofilm activity are therefore highly relevant.
This is a common method to quantify biofilm biomass.[23][25]
-
Biofilm Formation:
-
Add diluted bacterial culture (e.g., OD₆₀₀ of 0.05) to the wells of a 96-well flat-bottom plate.[23]
-
Add serial dilutions of the quinoline compound. Include a growth control (no compound) and a sterility control.
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.[23]
-
-
Washing: Gently discard the culture medium and wash the wells twice with PBS to remove planktonic cells.[23]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[23]
-
Final Wash and Solubilization: Remove the crystal violet, wash the plate thoroughly with water, and let it air dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[23][25]
-
Quantification: Measure the absorbance at approximately 570-600 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[23]
Cytotoxicity Assessment: Ensuring Selective Toxicity
A crucial aspect of drug development is ensuring that the compound is toxic to the pathogen but safe for the host. Cytotoxicity assays using mammalian cell lines are a standard preliminary safety assessment.[26][27][28][29]
The selective toxicity of many antibiotics, including quinolones, often stems from targeting structures or pathways present in bacteria but absent or significantly different in eukaryotes. For instance, bacteria have 70S ribosomes, while eukaryotic cells have larger 80S ribosomes in their cytosol.[30][31][32][33][34] Although quinolones primarily target topoisomerases, this principle of prokaryotic vs. eukaryotic differences is fundamental to antibiotic action. While human cells also have topoisomerases, the bacterial enzymes are structurally distinct enough to allow for selective inhibition.[3][6]
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[26][28]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.[26]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[26]
Conclusion
The protocols outlined in this guide provide a systematic and robust framework for the initial screening and characterization of novel quinoline compounds. By progressing from primary screening (MIC and zone of inhibition) to more detailed mechanistic and safety studies (membrane potential, anti-biofilm, and cytotoxicity), researchers can efficiently identify promising lead candidates for further development. Adherence to standardized methodologies and a thorough understanding of the principles behind each experimental choice are paramount for generating reliable and reproducible data in the critical mission to combat antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistnotes.com [chemistnotes.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. frontiersin.org [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. static.igem.org [static.igem.org]
- 26. benchchem.com [benchchem.com]
- 27. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 28. researchgate.net [researchgate.net]
- 29. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Structure and Function of the Eukaryotic Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 32. bio.libretexts.org [bio.libretexts.org]
- 33. How are prokaryotic ribosomes different from eukaryotic class 10 biology CBSE [vedantu.com]
- 34. Ribosomes Prokaryotic or Eukaryotic Function - Oreate AI Blog [oreateai.com]
The Doebner-Miller Quinoline Synthesis: A Detailed Guide for the Modern Laboratory
Introduction: A Time-Honored Route to a Privileged Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] From the historic antimalarial quinine to modern anticancer agents and organic light-emitting diodes, the quinoline scaffold remains a focal point of intensive research in drug discovery and materials science.[2][4] Among the classical methods for its construction, the Doebner-Miller reaction, first described in the 1880s, persists as a powerful and versatile strategy for synthesizing substituted quinolines.[5][6][7]
This reaction, also known as the Skraup-Doebner-Von Miller synthesis, involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[5][6] While conceptually straightforward, the reaction is known for its often harsh conditions and potential for significant byproduct formation.[2][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven understanding of the Doebner-Miller synthesis. We will delve into its intricate mechanism, provide detailed experimental protocols designed to mitigate common pitfalls, explore its synthetic scope, and offer a robust troubleshooting guide.
The Mechanistic Labyrinth: Beyond the Textbook Representation
The mechanism of the Doebner-Miller reaction is more complex than a simple linear sequence and has been a subject of considerable debate.[5][9] Modern mechanistic studies, particularly those employing carbon isotope scrambling experiments, have lent strong support to a fragmentation-recombination pathway.[5][9][10][11][12] This contemporary understanding is crucial for rationally optimizing reaction conditions and troubleshooting unexpected outcomes.
The currently accepted mechanism proceeds as follows:
-
Initial Conjugate Addition (Reversible): The reaction commences with a nucleophilic 1,4-conjugate addition of the aniline to the protonated α,β-unsaturated carbonyl compound. This forms an aminoketone intermediate.[5]
-
Fragmentation (Non-Reversible): The key insight from modern studies is that this intermediate undergoes a retro-Michael type fragmentation. It breaks apart into an imine (derived from the aniline and one part of the carbonyl compound) and a saturated ketone or aldehyde.[5][10][12] This step is crucial for explaining the observed isotope scrambling in labeling studies.[9]
-
Recombination: The generated imine and ketone fragments then recombine via a condensation reaction to form a new, conjugated imine intermediate.[5][10]
-
Second Conjugate Addition: A second molecule of the aniline then performs a nucleophilic conjugate addition to this newly formed imine.[5]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks an iminium ion, leading to cyclization. Subsequent proton transfers and elimination of a water molecule form a 1,2-dihydroquinoline intermediate.[13]
-
Oxidation and Aromatization: The final and irreversible step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[8][13] This step often requires an external oxidizing agent, though in some cases, an imine intermediate can serve this role via a hydrogen transfer.[14][15]
Visualizing the Pathway
Caption: The Fragmentation-Recombination Mechanism of the Doebner-Miller Synthesis.
Experimental Protocol: A Self-Validating System
The most significant challenge in the Doebner-Miller synthesis is managing the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of intractable tars and severely reduces yields.[8][16] The following protocol for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde is designed to mitigate this issue through slow addition and controlled conditions.
Materials and Reagents
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Hydrochloric Acid (concentrated, ~12 M) or other acid catalyst (see table below)
-
Toluene
-
Sodium Hydroxide solution (concentrated)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer/mechanical stirrer
Step-by-Step Procedure
-
Setup and Aniline Salt Formation: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring. This forms the aniline hydrochloride salt in situ.
-
Controlled Addition of Carbonyl: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in a suitable organic solvent like toluene. Add this solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.[8]
-
Causality: Slow, dropwise addition maintains a low instantaneous concentration of the crotonaldehyde, which kinetically favors the desired reaction with aniline over self-polymerization.[8][16] Using a biphasic system (aqueous HCl and organic toluene) can further sequester the carbonyl compound, reducing tar formation.[2][8][17]
-
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. Look for the disappearance of the aniline starting material.
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). Perform this step in an ice bath, as the neutralization is highly exothermic.
-
Causality: Basification is necessary to deprotonate the quinoline product (which exists as a hydrochloride salt) into its free base form, rendering it soluble in organic solvents for extraction.[18]
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.[8] Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a dark oil. Purify the crude quinoline derivative by vacuum distillation or column chromatography on silica gel.[8] For highly colored mixtures, filtering through a short plug of silica gel can be an effective first step to remove polymeric baseline impurities.
Reaction Scope and Optimization Parameters
The Doebner-Miller reaction is versatile, but its success is highly dependent on the choice of substrates and catalysts.
Substrate Considerations
-
Anilines: Anilines with electron-donating groups generally give better yields than those with electron-withdrawing groups, which deactivate the aromatic ring towards the electrophilic cyclization step.[1][14][19]
-
Carbonyls: The reaction is most effective for sterically accessible α,β-unsaturated aldehydes.[20] More substituted or sterically hindered α,β-unsaturated ketones can lead to complex mixtures and low yields of the desired quinoline.[20]
Catalyst and Condition Variation
A variety of acid catalysts can be employed, and the optimal choice often depends on the specific substrates.[5] Microwave irradiation has also been successfully used to accelerate the reaction.[10][20]
| Catalyst Type | Examples | Typical Conditions & Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Perchloric Acid | The most traditional catalysts. Often require high temperatures and can aggressively promote tar formation.[5][8] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃, Yb(OTf)₃ | Can be milder and offer better selectivity in some cases, potentially reducing polymerization.[5][9][10] ZnCl₂ is a classic choice.[18] |
| Heteropoly Acids | Phosphotungstic Acid | Shown to be effective under both thermal and microwave conditions for synthesizing quinaldines and lepidines.[20] |
| Iodine | I₂ | Acts as a mild Lewis acid catalyst.[5][10] |
Troubleshooting Guide
| Problem | Symptoms | Probable Cause(s) | Recommended Solutions |
| Low or No Yield | TLC/GC-MS shows unreacted starting material. | Insufficient heating; deactivated aniline (strong EWGs); steric hindrance. | Increase reaction temperature and/or time. For deactivated anilines, consider a stronger acid catalyst or an alternative synthesis route (e.g., Friedländer). For hindered substrates, a different synthetic strategy may be necessary.[8] |
| Significant Tar/Polymer Formation | The reaction mixture becomes a thick, dark, intractable tar. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[8][16] This is the most common side reaction. | 1. Slow Addition: Add the carbonyl compound slowly to the hot acidic aniline solution.[8][16] 2. Biphasic System: Use a two-phase system (e.g., aqueous acid/toluene) to sequester the carbonyl.[2][8] 3. Optimize Catalyst: Screen milder Lewis acids which may be less prone to promoting polymerization.[8] |
| Dihydroquinoline Impurities | Product is contaminated with partially hydrogenated quinolines. | Incomplete oxidation in the final step.[8] | 1. Add an Oxidant: Explicitly include an oxidizing agent like nitrobenzene or arsenic acid (use with caution), or consider greener alternatives like air/O₂.[8][13] 2. Post-Reaction Oxidation: Treat the isolated crude product with an oxidant like DDQ or MnO₂ in a separate step.[8] |
| Complex Product Mixture | Multiple spots on TLC or peaks in GC-MS. | Sterically hindered substrates promoting side reactions; unpredictable regiochemistry with meta-substituted anilines.[10] | Systematically vary the acid catalyst, solvent, and temperature. For highly substituted quinolines, consider alternative named reactions like the Combes, Friedländer, or Gould-Jacobs syntheses.[8] |
Conclusion and Outlook
The Doebner-Miller synthesis is a testament to the enduring power of classical organic reactions. While it presents challenges, a thorough understanding of its fragmentation-recombination mechanism and the root causes of common side reactions empowers the modern chemist to harness its full potential. By implementing rational strategies such as controlled reagent addition, biphasic solvent systems, and careful catalyst selection, the Doebner-Miller reaction remains a highly relevant and practical method for accessing the medicinally and materially important quinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Doebner-Miller Reaction [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. Doebner-Miller_reaction [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for 7-Bromo-2,8-dimethylquinoline in Agricultural Chemical Synthesis
Introduction: The Quinoline Scaffold as a Privileged Structure in Agrochemicals
The quinoline ring system is a foundational scaffold in the development of a wide array of biologically active molecules, spanning pharmaceuticals to advanced materials. In the realm of agricultural science, quinoline derivatives have emerged as a particularly fruitful area of research for the discovery of novel pesticides, including fungicides, herbicides, and insecticides.[1] The inherent structural features of the quinoline core, such as its aromaticity, nitrogen heteroatom, and multiple sites for functionalization, allow for the fine-tuning of physicochemical properties and biological activity.[2][3]
This document provides detailed application notes and protocols for the use of 7-Bromo-2,8-dimethylquinoline as a versatile starting material in the synthesis of potential agricultural chemicals. While direct synthesis of a commercial agrochemical from this specific precursor is not extensively documented in publicly available literature, its structural motifs—a reactive bromine atom at the 7-position and two methyl groups that can influence lipophilicity and metabolic stability—make it an excellent candidate for the exploration of new fungicidal and herbicidal agents.
The protocols outlined herein are based on established synthetic methodologies for analogous quinoline derivatives and are designed to serve as a comprehensive guide for researchers and scientists in the agrochemical industry.
Strategic Importance of this compound in Agrochemical Design
The strategic placement of substituents on the quinoline scaffold is paramount in dictating the ultimate biological activity of the resulting molecule. The 7- and 8-positions of the quinoline ring have been identified as key sites for introducing substituents to modulate insecticidal activity.[2] The bromine atom at the 7-position of this compound serves as a versatile synthetic handle, enabling a variety of cross-coupling and nucleophilic substitution reactions. This allows for the introduction of diverse pharmacophores that can interact with specific biological targets in pests and weeds.
The methyl groups at the 2- and 8-positions are also of significance. The 2-methyl group can influence the overall conformation of the molecule and its binding to target enzymes, while the 8-methyl group can impact both steric and electronic properties, potentially enhancing target selectivity and metabolic stability.
Hypothetical Application: Synthesis of a Novel Fungicidal Agent
To illustrate the utility of this compound, we present a hypothetical, yet scientifically plausible, synthetic pathway to a novel potential fungicide. This pathway leverages the reactivity of the 7-bromo substituent to introduce a triazole moiety, a well-known pharmacophore in many commercial fungicides due to its inhibition of sterol biosynthesis in fungi.
The proposed target molecule is 2,8-dimethyl-7-(1H-1,2,4-triazol-1-yl)quinoline . The synthetic workflow is depicted below:
Caption: Synthetic workflow for a potential fungicide.
Experimental Protocol: Ullmann Condensation for the Synthesis of 2,8-dimethyl-7-(1H-1,2,4-triazol-1-yl)quinoline
This protocol details the copper-catalyzed N-arylation of 1H-1,2,4-triazole with this compound. The Ullmann condensation is a robust and widely used method for the formation of carbon-nitrogen bonds.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 236.11 | 1.0 | 236 mg |
| 1H-1,2,4-Triazole | 69.07 | 1.2 | 83 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |
| L-Proline | 115.13 | 0.2 | 23 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Dimethyl Sulfoxide (DMSO) | - | - | 5 mL |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (236 mg, 1.0 mmol), 1H-1,2,4-triazole (83 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add dimethyl sulfoxide (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2,8-dimethyl-7-(1H-1,2,4-triazol-1-yl)quinoline .
Characterization of the Hypothetical Product:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the successful coupling.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (m.p.): To assess the purity of the compound.
Further Synthetic Diversification for Agrochemical Screening
The this compound scaffold can be further elaborated to generate a library of compounds for broad-spectrum agrochemical screening. The following diagram illustrates potential diversification pathways:
Caption: Diversification of the this compound scaffold.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic positioning of the bromo and methyl groups provides a platform for the generation of diverse molecular architectures with the potential for high biological activity. The protocols and synthetic strategies outlined in this document are intended to empower researchers to explore the rich chemical space accessible from this quinoline derivative and to contribute to the development of the next generation of crop protection agents.
References
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Core
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Quinoline Core
The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its significance is particularly pronounced in medicinal chemistry, where it is a cornerstone for antimalarial drugs (e.g., Chloroquine, Amodiaquine), anticancer agents, and antibacterials.[1] The ability to precisely modify the quinoline core is therefore of paramount importance in drug discovery and development.
Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and direct methods for the functionalization of the quinoline ring system. This guide provides an in-depth exploration of the SNAr mechanism as it applies to quinolines, discusses critical experimental parameters, and offers detailed, field-proven protocols for its successful application in the laboratory.
Section 1: The SNAr Mechanism on the Quinoline Ring
General Principles
Unlike electron-rich aromatic systems like benzene, which favor electrophilic substitution, the quinoline ring possesses an inherent electron deficiency, particularly in the pyridine ring. This is due to the electron-withdrawing nature of the nitrogen atom. This π-electron deficiency makes the quinoline core susceptible to attack by nucleophiles.[2] The SNAr reaction is not a concerted SN2-type displacement, which is sterically hindered on an sp2 carbon.[3] Instead, it proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom bearing a good leaving group (typically a halide), temporarily breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
-
Elimination Step (Fast): The leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.[5]
Regioselectivity: The C2 and C4 Hotspots
Resonance analysis of the quinoline ring shows that the nitrogen atom preferentially withdraws electron density from the C2 (alpha) and C4 (gamma) positions, rendering them the most electrophilic and thus the primary sites for nucleophilic attack.[2][7]
-
Attack at C4: Leads to a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom without disrupting the aromaticity of the fused benzene ring. This is a highly stable arrangement.
-
Attack at C2: Also allows for delocalization of the negative charge onto the nitrogen atom.
Generally, for haloquinolines, SNAr reactions at the C4 position are faster and more common than at the C2 position.[8] Substitution at the benzene portion of the ring (C5-C8) via an SNAr mechanism is rare and requires extreme conditions or significant activation from potent electron-withdrawing groups.
The Meisenheimer Complex Intermediate
The stability of the Meisenheimer complex is the key to a successful SNAr reaction. The presence of electron-withdrawing groups (EWGs) at positions ortho or para to the site of attack can further stabilize this intermediate through resonance, thereby accelerating the reaction.[9][10] In the quinoline system, the ring nitrogen inherently serves this activating role.
Caption: General mechanism for SNAr on a 4-haloquinoline.
Influence of Leaving Groups and Activating Groups
-
Leaving Group Ability: The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond. Therefore, the bond strength is less important than the ability of the leaving group to stabilize the developing negative charge through its inductive effect. The typical leaving group reactivity order for SNAr is F > Cl ≈ Br > I, which is the reverse of the order seen in SN1 and SN2 reactions.[3][11][12] Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack.[12]
-
Activating Groups: Additional electron-withdrawing groups (e.g., -NO₂, -CN) on the quinoline ring will increase its electrophilicity and further stabilize the Meisenheimer complex, enhancing the reaction rate.[13] For instance, a nitro group at C5 or C7 would significantly activate a 4-chloroquinoline towards substitution.
Section 2: Key Experimental Parameters
The success of an SNAr reaction on the quinoline core hinges on the careful selection of several key parameters.
| Parameter | Choice & Rationale | Typical Examples |
| Nucleophile | Amines (Primary & Secondary): Highly common; products are valuable in medicinal chemistry. Can act as their own base.[14] | Alkylamines, anilines, diamines. |
| Thiols/Thiolates: Excellent, soft nucleophiles. Often require a base to generate the more nucleophilic thiolate anion.[15][16] | Alkyl thiols, aryl thiols. | |
| Alcohols/Alkoxides: Require a strong base (e.g., NaH, K₂CO₃) to deprotonate the alcohol to the more potent alkoxide nucleophile. | Methanol, phenol, isopropanol. | |
| Solvent | Dipolar Aprotic: Solvents like DMSO, DMF, NMP, and DMAc are ideal. They solvate the cation of the base but leave the nucleophile relatively "naked" and highly reactive.[15] | DMSO, DMF, Acetonitrile. |
| Temperature | Conventional Heating: Reactions often require elevated temperatures (80-180 °C) to overcome the activation energy barrier of disrupting aromaticity. | Refluxing in ethanol or heating in DMSO. |
| Microwave Irradiation: Dramatically reduces reaction times (from hours to minutes) and often improves yields by efficiently and rapidly heating the polar reaction mixture.[14][17] | 140-180 °C for 10-30 minutes. | |
| Base | Role: Used to deprotonate protic nucleophiles (thiols, alcohols) or to scavenge the acid (e.g., HCl) generated during the reaction, especially with amine hydrochlorides or secondary amines.[14] | K₂CO₃, NaH, NaOH, Et₃N. |
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-(Propan-2-yl)quinolin-4-amine
This protocol describes a rapid and efficient synthesis of a 4-aminoquinoline derivative from 4-chloroquinoline using microwave irradiation, a method proven to be highly effective for generating libraries of such compounds.[14][17]
Materials:
-
4-Chloroquinoline (1.0 mmol, 163.6 mg)
-
Isopropylamine (5.0 mmol, 0.42 mL)
-
Dimethyl sulfoxide (DMSO), anhydrous (3 mL)
-
Microwave reaction vial (10 mL) with stir bar
-
Microwave reactor
Caption: Workflow for microwave-assisted amination of 4-chloroquinoline.
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroquinoline (163.6 mg, 1.0 mmol).
-
Add anhydrous DMSO (3 mL) to dissolve the solid.
-
Add isopropylamine (0.42 mL, 5.0 mmol). Note: Using an excess of the amine nucleophile drives the reaction to completion and can act as a base to neutralize the HCl formed.[18]
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 140 °C for 20 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(propan-2-yl)quinolin-4-amine.
Safety: Perform this procedure in a well-ventilated fume hood. DMSO can penetrate the skin; wear appropriate gloves. Microwave reactors can generate high pressures; use only certified reaction vials and do not exceed recommended volumes or temperatures.
Protocol 2: Conventional Synthesis of 4-(Phenylthio)quinoline
This protocol details the synthesis of a quinoline thioether via a conventional SNAr reaction between 4-chloroquinoline and thiophenol.
Materials:
-
4-Chloroquinoline (1.0 mmol, 163.6 mg)
-
Thiophenol (1.1 mmol, 0.11 mL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Round-bottom flask (25 mL) with stir bar and reflux condenser
-
Heating mantle with temperature control
Caption: Workflow for conventional synthesis of a quinoline thioether.
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinoline (163.6 mg, 1.0 mmol) and potassium carbonate (207.3 mg, 1.5 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) via syringe.
-
Begin stirring the suspension, then add thiophenol (0.11 mL, 1.1 mmol) dropwise. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the thiophenol to the more nucleophilic thiolate in situ, driving the reaction forward.[16]
-
Attach a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 4-chloroquinoline is consumed.
-
Once complete, cool the flask to room temperature.
-
Pour the reaction mixture into ice-cold water (30 mL), which will often precipitate the crude product.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography to afford the pure 4-(phenylthio)quinoline.
Safety: Thiophenol has a very strong, unpleasant odor and is toxic. Handle it exclusively in a fume hood. DMF is a reproductive toxin; avoid inhalation and skin contact.
Section 4: Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are low, consider increasing the reaction temperature or switching to microwave heating. For weak nucleophiles, ensure your base is strong enough (e.g., NaH for alcohols) and that anhydrous conditions are strictly maintained.
-
Side Reactions: With primary amines, N,N-dialkylation can sometimes occur if the product amine is sufficiently nucleophilic. Using a larger excess of the amine nucleophile can often suppress this.
-
Difficult Purification: DMF and DMSO can be difficult to remove. A thorough aqueous work-up with multiple water/brine washes is critical. For DMSO, washing with cold water is particularly effective.
-
Reaction Stalls: Ensure the leaving group is at an activated position (C2 or C4). SNAr at other positions on an unactivated quinoline ring is highly unlikely to proceed under these conditions.
Conclusion
Nucleophilic aromatic substitution is an indispensable tool for the functionalization of the quinoline core, providing direct access to a wide range of amine, ether, and thioether derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters such as solvent, temperature, and the choice of nucleophile, researchers can efficiently and reliably synthesize novel quinoline-based molecules for applications in drug discovery and materials science. The adoption of modern techniques like microwave-assisted synthesis further enhances the utility of this powerful reaction.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. quora.com [quora.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. baranlab.org [baranlab.org]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 16. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Side Reactions in the Bromination of Dimethylquinolines
Welcome to the technical support center for synthetic strategies involving dimethylquinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The bromination of dimethylquinolines is a powerful tool for generating key intermediates in drug discovery and materials science. However, the reaction is frequently plagued by side reactions that can derail a synthesis.
This guide is structured as an interactive troubleshooting resource. We will explore common experimental pitfalls through a question-and-answer format, delving into the mechanistic reasons for these issues and providing field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may be encountering at the bench. Each answer explains the causality behind the issue and provides actionable steps for remediation.
Q1: "I'm getting a mixture of isomers. How can I improve regioselectivity for bromination on the benzene ring?"
A1: This is the most common challenge and stems from the inherent reactivity of the quinoline scaffold. Here’s a breakdown of the cause and solution.
The Underlying Chemistry: Electrophilic aromatic substitution (SEAr) on the quinoline ring is heavily influenced by two factors: the deactivating effect of the protonated pyridine ring and the activating, directing effects of the two methyl groups. In strongly acidic media, the quinoline nitrogen is protonated, which strongly deactivates the pyridine ring to electrophilic attack. This forces the bromination to occur on the more electron-rich carbocyclic (benzene) ring, typically at the C-5 and C-8 positions.[1][2] The methyl groups, being electron-donating, will further activate specific positions depending on their location, creating a complex regiochemical puzzle.
Troubleshooting & Optimization Strategy:
-
Utilize Strong Acidic Media: Performing the reaction in concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) is a standard method to ensure substitution occurs exclusively on the benzene ring.[3] The protonated nitrogen acts as a powerful deactivating group, effectively protecting the pyridine ring.
-
Control Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) generally enhances selectivity. Exothermic reactions can provide enough energy to overcome small activation barriers between different isomeric pathways, leading to product mixtures.[4]
-
Choose the Right Brominating Agent: The choice of brominating agent in strong acid is critical. N-Bromosuccinimide (NBS) is often preferred as it can provide a low, steady concentration of the electrophilic bromine species, which can improve selectivity compared to adding molecular bromine (Br₂) all at once.[3]
-
Analyze Substituent Effects: The positions of your two methyl groups are paramount. For example, a methyl group at C-8 will sterically hinder attack at C-8 and may favor substitution at C-5. Conversely, a methyl group at C-6 will activate the ortho (C-5) and para (C-8, through the fused ring system) positions. Carefully consider the combined electronic and steric effects of your specific dimethylquinoline isomer.
Q2: "My reaction is producing significant amounts of di- and tri-brominated products. How do I favor monobromination?"
A2: Over-bromination, or polybromination, occurs when the monobrominated product is sufficiently activated to react faster than the starting material. This is a classic challenge in electrophilic aromatic substitution.
The Underlying Chemistry: The first bromine atom added to the ring is a deactivating group, but the two methyl groups are strongly activating. In many dimethylquinolines, the net electronic effect is that the ring remains highly activated even after one bromination, readily undergoing a second or third substitution. This issue is exacerbated by localized high concentrations of the brominating agent or reaction conditions that are too harsh.
Troubleshooting & Optimization Strategy:
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of your brominating agent. This is the most critical factor. Ensure your starting material is pure and accurately weighed.
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ or solid NBS) dropwise or portion-wise over an extended period at a low temperature. This maintains a very low concentration of the electrophile, giving the starting material a greater statistical chance to react before the monobrominated product does.[4]
-
Use a Milder Reagent: If Br₂ is causing issues, switch to NBS. NBS is generally a milder and more controlled source of electrophilic bromine.[5]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material. Quench the reaction as soon as the starting material has disappeared to prevent the monobrominated product from reacting further.
Q3: "Instead of ring bromination, I'm observing bromination on a methyl group. Why is this happening and how can I prevent it?"
A3: You are inadvertently promoting a free-radical substitution pathway instead of the desired electrophilic aromatic substitution.
The Underlying Chemistry: Bromination can occur via two distinct mechanisms. The reaction you want, on the aromatic ring, is an ionic electrophilic substitution. The side reaction you are seeing, on the methyl group (a benzylic position), is a free-radical chain reaction.[6][7] N-Bromosuccinimide (NBS) is notorious for its ability to participate in both pathways, and the choice of solvent and initiator dictates the outcome.[8]
-
Radical Pathway (Benzylic Bromination): Favored by non-polar solvents (like CCl₄), radical initiators (like AIBN or benzoyl peroxide), or UV light.[5][8]
-
Ionic Pathway (Ring Bromination): Favored by polar solvents (like acetonitrile or DMF) and/or the presence of an acid.[8][9]
Troubleshooting & Optimization Strategy:
-
Change Your Solvent: This is the most effective solution. Switch from non-polar solvents like carbon tetrachloride (CCl₄) to a polar aprotic solvent like acetonitrile (CH₃CN). Acetonitrile promotes the ionic mechanism required for ring substitution and discourages the radical pathway.[9]
-
Eliminate Radical Initiators: Ensure your reaction is run in the dark and that no radical initiators are present. Some older reagents or solvents can contain peroxide impurities that may initiate radical reactions.
-
Use an Ionic Bromine Source: If problems persist, switch from NBS to a combination of Br₂ with a Lewis acid (e.g., FeBr₃) or in a protic acid, which exclusively promotes the electrophilic pathway.
Below is a workflow to help guide your experimental design based on the desired product.
Q4: "My yield is low, and I'm seeing a lot of dark, tarry material. What's causing this degradation?"
A4: Product degradation and tar formation are typically signs of overly harsh reaction conditions or substrate instability.
The Underlying Chemistry: Quinolines can be susceptible to decomposition under highly acidic or high-temperature conditions.[10] Furthermore, bromination reactions are exothermic.[4] If the heat is not managed, localized "hot spots" can form in the reaction flask, leading to a cascade of decomposition pathways and polymerization, resulting in insoluble, dark-colored tars.
Troubleshooting & Optimization Strategy:
-
Aggressive Temperature Control: Submerge your reaction flask in an ice bath (0 °C) or even a dry ice/acetone bath (-78 °C) before and during the addition of the brominating agent. Maintain this low temperature throughout the reaction.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively and can sometimes reduce the rate of bimolecular decomposition pathways.
-
Use Milder Conditions: If you are using concentrated H₂SO₄ and high temperatures, consider if a milder system could work. For highly activated dimethylquinolines, NBS in acetonitrile at room temperature might be sufficient and is far less destructive.[9]
-
Inert Atmosphere: While not always necessary for bromination, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to colored impurities and degradation.
Q5: "I suspect my quinoline nitrogen or methyl group is being oxidized. How can I confirm this and what conditions minimize it?"
A5: Oxidation is a known side reaction, particularly when using reagents that can serve dual roles as both brominating agents and oxidants, or under harsh conditions.
The Underlying Chemistry: The quinoline nitrogen can be oxidized to an N-oxide.[11] More commonly, the electron-rich methyl groups can be oxidized, especially under strong oxidizing conditions (like using potassium permanganate), to form carboxylic acids.[11][12] NBS itself can sometimes act as an oxidant, leading to the dehydrogenation of partially saturated rings or other oxidative transformations.[13][14]
Troubleshooting & Optimization Strategy:
-
Characterization: Use Mass Spectrometry to look for masses corresponding to your product +16 amu (for N-oxide or single oxidation of a methyl group to an alcohol) or +30 amu (for a methyl group to carboxylic acid). ¹H NMR can also be revealing; the oxidation of a methyl group will cause its characteristic singlet to disappear and may show new peaks for an aldehyde or carboxylic acid proton.
-
Use Freshly Recrystallized NBS: Old NBS can decompose to bromine and succinimide, and bromine in the presence of trace water can be an oxidizing environment. Using freshly purified NBS can minimize these side reactions.[8]
-
Avoid Overly Harsh Oxidizing Conditions: If you are using a reagent system known for oxidative potential (e.g., Br₂ in strong acid at high temperatures), switch to a milder system. NBS in an aprotic solvent at controlled temperatures is less likely to cause oxidation.
-
Degas Solvents: Removing dissolved oxygen by bubbling an inert gas through your solvent can help minimize background oxidation.
Frequently Asked Questions (FAQs)
FAQ1: What is the best brominating agent for dimethylquinolines: Br₂ vs. NBS?
This depends on your specific goal, but as a general rule, NBS is often the superior choice for control and selectivity.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, corrosive liquid | Crystalline solid |
| Handling | Difficult, requires significant safety precautions | Easy to handle and weigh |
| Mechanism | Primarily Electrophilic (SEAr) | Electrophilic or Radical, condition-dependent[8] |
| Selectivity | Can be difficult to control; risk of polybromination | Generally higher selectivity for monobromination[5] |
| Side Products | HBr (strong acid) | Succinimide (water-soluble, easily removed) |
| Best For... | Reactions where a strong, aggressive electrophile is needed. | Controlled monobromination, benzylic bromination, and improving regioselectivity.[14][15] |
FAQ2: How do solvent and temperature affect the outcome of the reaction?
Solvent and temperature are two of the most powerful levers you can pull to control the reaction's outcome.
| Parameter | Effect on Bromination of Dimethylquinolines |
| Temperature | Low Temp (e.g., 0 °C): Increases selectivity (regio- and mono- vs. poly-). Reduces rate of degradation and side reactions. High Temp (e.g., Reflux): Increases reaction rate but often decreases selectivity. Can promote radical pathways and decomposition.[4] |
| Solvent Polarity | Non-Polar (CCl₄, Hexane): Strongly favors the free-radical pathway , leading to bromination of the methyl groups (benzylic positions).[8] |
| Polar Aprotic (CH₃CN, DMF): Strongly favors the ionic/electrophilic pathway , leading to bromination of the aromatic ring. Stabilizes charged intermediates.[9] | |
| Protic/Acidic (H₂SO₄, CH₃COOH): Ensures electrophilic substitution on the benzene ring by protonating the quinoline nitrogen. Also acts as a catalyst.[3] |
Experimental Protocols
Protocol 1: Regioselective Monobromination on the Carbocyclic Ring
This protocol is designed to maximize selectivity for a single bromination on the benzene portion of the quinoline.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dimethylquinoline (1.0 eq).
-
Dissolution & Cooling: Add concentrated sulfuric acid (H₂SO₄) (~5-10 mL per gram of substrate) and cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in a small amount of concentrated H₂SO₄. Add this solution to the cooled quinoline solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC (quench a small aliquot into a saturated NaHCO₃ solution and extract with ethyl acetate for spotting).
-
Workup: Once the starting material is consumed, very carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8. Be cautious as this is highly exothermic.
-
Isolation: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. biosynce.com [biosynce.com]
- 12. youtube.com [youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Electron-Rich Quinolines
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving electron-rich quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format to enhance the success of your experiments.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1] However, electron-rich quinolines present a unique set of challenges. The high electron density of the quinoline ring can render the oxidative addition step of the catalytic cycle difficult.[2] Furthermore, the nitrogen atom within the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] This guide will provide you with the necessary tools to overcome these obstacles and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of electron-rich quinolines, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in Suzuki coupling reactions. Several factors can contribute to this issue, from catalyst inefficiency to substrate-specific challenges.
Root Cause Analysis & Solutions
-
Inefficient Oxidative Addition: The electron-rich nature of the quinoline ring can make the initial oxidative addition of the palladium catalyst to the quinoline halide challenging.[2]
-
Solution 1: Employ Electron-Rich, Bulky Ligands. Switch from traditional phosphine ligands like PPh₃ to more electron-donating and sterically hindered Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][5][6] These ligands promote oxidative addition and subsequent reductive elimination.[7]
-
Solution 2: Increase Reaction Temperature. If using a less reactive chloroquinoline, a higher temperature may be necessary to overcome the activation energy barrier for oxidative addition.[8] Monitor for potential decomposition of starting materials or products at elevated temperatures.[9]
-
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming inactive catalyst species.[3][4]
-
Inappropriate Base Selection: The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[11] An unsuitable base can lead to incomplete reaction or side product formation.
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate the formation of side products, which can complicate purification and reduce the yield of your desired product.
Common Side Products and Mitigation Strategies
-
Protodeboronation of the Boronic Acid: This is the undesired replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich or heteroaryl boronic acids.[6]
-
Cause: The presence of water and a strong base can accelerate this side reaction.[6]
-
Mitigation:
-
Use a Milder Base: Switching to a weaker base like potassium fluoride (KF) can reduce the rate of protodeboronation.[6]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly minimize this side reaction.[6]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[3][12]
-
-
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid.
-
Cause: The presence of oxygen in the reaction mixture can promote this side reaction.[6][8]
-
Mitigation:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[3][8]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the system.[3]
-
-
-
Dehalogenation of the Quinolone Starting Material: This involves the replacement of the halide on the quinoline with a hydrogen atom.
-
Cause: This can occur through a competing reaction pathway, sometimes facilitated by certain catalyst/ligand combinations or impurities.
-
Mitigation:
-
Ligand Screening: Experiment with different ligands, as some may be more prone to promoting dehalogenation than others.
-
Ensure Reagent Purity: Use high-purity starting materials and solvents to minimize potential side reactions.
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of electron-rich quinolines.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling an electron-rich chloroquinoline?
A1: For challenging substrates like electron-rich chloroquinolines, standard catalysts such as Pd(PPh₃)₄ are often insufficient.[3] The most effective systems typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[5] These ligands facilitate the difficult oxidative addition step.[7] Using pre-formed palladium complexes that incorporate these ligands, often referred to as "precatalysts," is also an excellent strategy.[10]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction yield. For electron-rich quinolines, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results than weaker bases like sodium bicarbonate.[3][5] It is important to use a finely powdered base to ensure good reactivity and to consider its solubility in the chosen solvent system.[5]
Q3: What solvent system is recommended for this type of Suzuki coupling?
A3: Aprotic polar solvents are commonly used.[5] Good choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with a small amount of water.[5] The addition of water can help to dissolve the inorganic base and facilitate the reaction.[5] However, if protodeboronation is a concern, anhydrous conditions may be necessary.[6] Thoroughly degassing the solvent before use is critical to prevent catalyst decomposition and homocoupling of the boronic acid.[3]
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, and in many cases, it is advantageous. Boronic esters, particularly pinacol esters, are often more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[3][12] This can be particularly beneficial when working with sensitive substrates or under harsh reaction conditions.
Q5: My reaction is sluggish even with an optimized catalyst system. What else can I try?
A5: If the reaction remains slow, consider the following:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the reaction rate.
-
Ensure Efficient Stirring: In biphasic systems (e.g., organic solvent and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8]
-
Re-evaluate Reagent Purity: Impurities in your starting materials or solvents can inhibit the catalyst. Ensure all reagents are of high purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Haloquinoline
This protocol serves as a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the electron-rich haloquinoline (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%), or a palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table provides illustrative data on how different parameters can affect the yield of a model Suzuki coupling reaction between 2-chloro-6-methoxyquinoline and phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 6 | 88 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 80 | 4 | 95 |
Data is illustrative and compiled for comparative purposes.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Overcoming Regioselectivity Issues in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to regioselectivity, a common hurdle in obtaining the desired quinoline isomer.
Frequently Asked Questions (FAQs)
Q1: Which common quinoline synthesis methods are most susceptible to regioselectivity problems?
A1: Regioselectivity becomes a primary concern when using unsymmetrical starting materials in several classical quinoline syntheses. The most notable examples include:
-
Friedländer Synthesis: When a 2-aminoaryl aldehyde or ketone is reacted with an unsymmetrical ketone, a mixture of regioisomers can form.[1][2][3][4]
-
Combes Synthesis: The use of unsymmetrical β-diketones can lead to two different cyclization pathways, resulting in a mixture of quinoline products.[2][5][6]
-
Skraup and Doebner-von Miller Reactions: The regiochemical outcome can be unpredictable when using meta-substituted anilines.[7] Additionally, the reaction of anilines with certain α,β-unsaturated carbonyl compounds can present regioselectivity challenges.[2][8][9][10]
Q2: What are the fundamental factors that control the regiochemical outcome in these syntheses?
A2: The formation of a specific regioisomer is a delicate interplay of several factors at the molecular level:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant significantly influences the reactivity and the position of the cyclization.[5][11][12][13] Electron-donating groups on the aniline ring, for instance, will activate the ortho and para positions for electrophilic attack, directing the cyclization accordingly.
-
Steric Hindrance: Bulky substituents on either of the reactants can physically obstruct one reaction pathway, thereby favoring the formation of the less sterically hindered product.[2][5]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can dramatically influence which reaction pathway is favored, thus altering the regiomeric ratio of the products.[2]
Q3: How can modern synthetic approaches, like C-H functionalization, address regioselectivity?
A3: While classical methods build the quinoline core from acyclic precursors, modern C-H functionalization strategies offer an alternative by directly modifying a pre-existing quinoline scaffold. Transition metal-catalyzed C-H activation allows for the introduction of functional groups at specific positions with high precision, bypassing the regioselectivity issues inherent in the initial ring formation.[14] For example, palladium-catalyzed C-H activation has been effectively used for the C2-arylation of quinoline N-oxides with high regioselectivity.[2] These methods provide access to a diverse range of functionalized quinolines that are often challenging to synthesize via traditional routes.[2][14]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Symptom: Your reaction is producing a mixture of quinoline regioisomers, leading to complicated purification and a reduced yield of the target compound.[2]
Root Cause: The use of an unsymmetrical ketone with two different enolizable α-methylene groups allows for condensation to occur at two distinct points, leading to a mixture of products.[1][15]
Solutions & Protocols
Solution 1: Catalyst-Controlled Synthesis
The choice of catalyst is pivotal in directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific amine catalysts can strongly favor one isomer.
-
Insight: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to be highly effective.[15][16] The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated excellent regioselectivity (up to 96:4) for the 2-substituted quinoline.[2][16]
-
Protocol: Highly Regioselective Friedländer Annulation using TABO Catalyst [16]
-
To a solution of the o-aminoaryl aldehyde (1.0 equiv) and TABO (10 mol%) in a suitable solvent (e.g., toluene) at reflux, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of 4-8 hours using a syringe pump.
-
Continue to heat the reaction at reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 2-substituted quinoline.
-
Solution 2: Substrate Modification with Directing Groups
Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[1][17]
Solution 3: Optimization of Reaction Conditions
Systematic variation of reaction parameters can identify conditions that favor one regioisomer.
-
Temperature: Higher temperatures may favor the thermodynamically more stable product.[1][15]
-
Rate of Addition: Slow, controlled addition of the ketone to the reaction mixture has been shown to improve regioselectivity.[15][16]
Issue 2: Undesired Regioisomer is the Major Product in Combes Synthesis
Symptom: The primary product of your reaction is the undesired regioisomer of the substituted quinoline.
Root Cause: The cyclization step in the Combes synthesis is governed by a complex interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[5][6]
Solutions & Protocols
Solution 1: Strategic Modification of Substituents
Altering the substituents on your starting materials can shift the steric and electronic balance to favor the desired product.
-
Insight: Increasing the steric bulk of the R group on the β-diketone, in combination with methoxy-substituted anilines, has been observed to favor the formation of 2-substituted quinolines.[5] Conversely, using chloro- or fluoro-substituted anilines can lead to the 4-substituted regioisomer as the major product.[5]
-
Workflow for Optimizing Regioselectivity in Combes Synthesis
Issue 3: Unpredictable Regioselectivity and Tar Formation in Skraup/Doebner-von Miller Reactions
Symptom: The reaction with a meta-substituted aniline yields an inseparable mixture of 5- and 7-substituted quinolines, often accompanied by significant tar formation. [7][18] Root Cause:
-
Regioselectivity: Electrophilic cyclization onto a meta-substituted aniline ring can occur at either the ortho or the para position relative to the substituent, leading to a mixture of isomers. The directing effect of the substituent is often not strong enough to favor one position exclusively under the harsh acidic conditions. [7]2. Tar Formation: The strong acid catalyst can cause the α,β-unsaturated carbonyl compound (or its precursor) to self-condense and polymerize. [18]
Solutions & Protocols
Solution 1: Reversing Regioselectivity in the Doebner-von Miller Reaction
The standard Doebner-von Miller reaction typically yields 2-substituted quinolines. [8]However, by carefully choosing the carbonyl partner, this selectivity can be reversed.
-
Insight: Using γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) promotes a 1,2-addition mechanism, leading to the formation of 4-substituted quinolines. [8][9][10][19]
-
Protocol for the Synthesis of 4-Aryl-2-Carboxyquinolines [8] 1. In a round-bottom flask, dissolve the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2 equiv) in trifluoroacetic acid (TFA). 2. Heat the mixture to reflux and monitor the reaction by TLC. 3. After completion, cool the mixture to room temperature and remove the TFA under reduced pressure. 4. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. 5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. 6. Purify the crude product by column chromatography or recrystallization.
Solution 2: Minimizing Tar Formation
Controlling the reaction conditions is key to reducing polymerization byproducts. [18]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help manage the exothermic nature of the reaction and minimize polymerization. [18]* In Situ Generation: For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl compound in situ from two smaller carbonyl compounds (the Beyer method) can keep its concentration low and reduce side reactions. [20]
-
General Troubleshooting Workflow
Caption: General troubleshooting workflow for regioselectivity issues.
Quantitative Data Summary
| Synthesis Method | Regioselectivity Challenge | Key Strategy | Typical Improvement | Reference |
| Friedländer | Unsymmetrical ketones | Use of TABO catalyst | Regioisomeric ratio up to 96:4 | [2][16] |
| Combes | Unsymmetrical β-diketones | Substituent modification | Shift from one major isomer to the other | [5] |
| Doebner-von Miller | α,β-unsaturated carbonyls | Use of γ-aryl-β,γ-unsaturated α-ketoesters | Reversal from 2-substituted to 4-substituted quinoline | [8][9][10][19] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynce.com [biosynce.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Reactivity of the C-Br Bond in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of carbon-bromine (C-Br) bonds in their experiments. Here, you will find targeted troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my aryl bromide failing to react or giving low yields in my Suzuki, Heck, or Buchwald-Hartwig coupling reaction?
A1: Low reactivity of an aryl bromide is one of the most common challenges in cross-coupling chemistry. The success of these reactions hinges on a critical step: the oxidative addition of the C-Br bond to the palladium(0) catalyst.[1] Several factors can impede this step or other subsequent steps in the catalytic cycle:
-
Electronic Properties of the Substrate: Aryl bromides with strong electron-donating groups (e.g., ethers, amines) are electronically rich. This increases the electron density at the carbon atom of the C-Br bond, making it less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2]
-
Steric Hindrance: Bulky groups near the bromine atom (ortho-substituents) can physically block the palladium catalyst from accessing the C-Br bond, dramatically slowing or preventing the oxidative addition step.[3][4][5][6]
-
Catalyst and Ligand Inefficiency: The choice of palladium source and, more importantly, the phosphine ligand is critical. Standard or less electron-rich ligands like triphenylphosphine (PPh₃) may not be sufficient to activate challenging C-Br bonds.[7]
-
Suboptimal Reaction Conditions: The base, solvent, temperature, and reaction time are all interconnected variables that must be properly optimized. An inappropriate choice for any of these can lead to catalyst deactivation, slow turnover, or dominant side reactions.[7][8][9]
-
Competing Side Reactions: Undesired pathways such as hydrodehalogenation (replacement of Br with H), homocoupling of the starting materials, or protodeboronation (in Suzuki coupling) can consume reagents and lower the yield of the desired product.[1][7][10]
Q2: I see my starting material being consumed, but I'm not forming the desired product. What's happening?
A2: This is a classic sign of dominant side reactions. If your aryl bromide is being consumed, the catalyst is likely active, but the catalytic cycle is being diverted. The most common culprits are:
-
Hydrodehalogenation: The aryl bromide is converted into an arene (Ar-Br → Ar-H). This often occurs when the reaction temperature is too high, the reaction is run for too long, or the chosen base or solvent can act as a hydride source.[1][10]
-
Homocoupling: You may be forming symmetrical biaryl products (Ar-Br + Ar-Br → Ar-Ar) or products from the coupling of your other partner (e.g., R-B(OH)₂ + R-B(OH)₂ → R-R in Suzuki). Homocoupling of the boronic acid is often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[1][11]
You can diagnose these issues by running a crude sample of your reaction mixture through GC-MS or LC-MS to identify the molecular weights of the byproducts.
Q3: What is the fundamental reason aryl halides are less reactive than alkyl halides?
A3: The lower reactivity of aryl halides toward traditional nucleophilic substitution is due to the nature of the C-Br bond. The carbon atom is sp² hybridized, which gives the bond more s-character, making it shorter and stronger than an sp³ C-Br bond in an alkyl halide.[12][13] Additionally, the lone pairs on the bromine atom can participate in resonance with the aromatic ring, giving the C-Br bond partial double-bond character, which further strengthens it and makes it difficult to break.[12][13][14] Cross-coupling reactions overcome this by changing the mechanism from nucleophilic substitution to a sequence involving oxidative addition.
Troubleshooting Guide: A Systematic Approach
When a coupling reaction involving a C-Br bond fails, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and solve the problem.
Workflow for Troubleshooting Low C-Br Reactivity
This diagram illustrates a step-by-step process for diagnosing issues with your coupling reaction.
Caption: A logical workflow for troubleshooting failed C-Br coupling reactions.
Issue 1: Inactive Catalyst System
The heart of the coupling reaction is the palladium catalyst. Its failure to activate the C-Br bond is a primary reason for reaction failure, especially with electron-rich or sterically hindered aryl bromides.
Question: My standard Pd(PPh₃)₄ catalyst isn't working for my electron-rich aryl bromide. What should I do?
Answer: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, but it often fails with challenging substrates. The oxidative addition of an electron-rich C-Br bond to Pd(0) is often the rate-limiting step. To accelerate this, you need a more reactive catalyst, which is achieved by modifying the ligand environment around the palladium center.
Causality: The reactivity of the Pd(0) complex is dictated by its ligands. Electron-donating, bulky phosphine ligands are essential for activating stubborn C-Br bonds for several reasons:
-
Increased Electron Density: Electron-donating ligands make the palladium center more electron-rich, which promotes the oxidative addition into the C-Br bond.
-
Facilitation of Monoligation: Bulky ligands favor the formation of highly reactive, monoligated Pd(0)L species, which are often the true catalytic species that undergo oxidative addition.
-
Promotion of Reductive Elimination: Sterically bulky ligands can also accelerate the final, product-forming reductive elimination step.[15]
Troubleshooting Actions:
-
Switch to Modern Ligands: Replace PPh₃ with more sophisticated ligands. The development of Buchwald-Hartwig amination has led to several generations of highly effective ligands for C-N bond formation, and these are broadly applicable to other couplings.[16][17][18]
-
Use Pre-formed Catalysts: Consider using air-stable palladium pre-catalysts that generate the active Pd(0) species in situ. This can improve reproducibility.
Table 1: Recommended Ligands for Activating C-Br Bonds
| Ligand Class | Example(s) | Key Features & When to Use |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and bulky. Excellent for Sonogashira and Suzuki couplings of electron-rich aryl bromides.[15][19][20] |
| Biarylphosphines (Buchwald) | XPhos, SPhos, RuPhos | State-of-the-art for challenging couplings. Their steric bulk and electronic properties are finely tuned for activating C-Br and even C-Cl bonds.[15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and thermally robust palladium complexes. Excellent for Heck reactions that require high temperatures.[21] |
| Ferrocenylphosphines | dppf | Bidentate ligand that provides stability to the catalyst. A good general-purpose ligand, but may be less effective than modern biarylphosphines for the most difficult substrates.[16] |
Issue 2: Suboptimal Base and Solvent Conditions
The base and solvent are not passive components; they play active roles in the catalytic cycle and can dramatically influence the reaction's outcome.
Question: My reaction is sluggish and producing byproducts. Could my base or solvent be the problem?
Answer: Absolutely. An incorrect base can fail to promote the transmetalation step (in Suzuki) or deprotonation (in Buchwald-Hartwig), while an inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.
Causality:
-
Base: In Suzuki coupling, the base's role is to activate the organoboron species to facilitate transmetalation to the palladium center. A base that is too weak may not be effective, while certain bases can promote side reactions. In Buchwald-Hartwig amination, the base deprotonates the amine.[18] Base strength, solubility, and the nature of the cation are all important.
-
Solvent: The solvent must solubilize all components of the reaction. Its polarity can influence the stability of charged intermediates in the catalytic cycle and affect the rate of key steps.[8][9][22][23] Non-polar solvents like toluene or dioxane are often preferred for Suzuki reactions using neutral catalysts like Pd(PPh₃)₄, whereas more polar solvents may be suitable for other systems.[8]
Troubleshooting Actions:
-
Screen Different Bases: If you are using a mild base like K₂CO₃ and seeing low conversion, switch to a stronger, non-nucleophilic base.
-
Screen Different Solvents: Ensure your reagents are soluble at the reaction temperature. A switch from a polar aprotic solvent like DMF to a non-polar one like dioxane can sometimes prevent side reactions.
-
Consider Aqueous Conditions: For many Suzuki reactions, a mixture of an organic solvent and water is beneficial. Water can help solubilize the inorganic base and facilitate the transmetalation step.[24][25]
Table 2: Common Base and Solvent Combinations
| Coupling Reaction | Recommended Bases | Common Solvents | Technical Notes |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | K₃PO₄ is a robust, general-purpose base. Cs₂CO₃ is stronger and often effective when others fail. |
| Buchwald-Hartwig | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Strong bases like NaOt-Bu are often required, but weaker bases can be used with more advanced catalyst systems. |
| Heck | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Dioxane | An organic base like triethylamine is common, but inorganic bases are also widely used.[21][26] |
| Sonogashira | Et₃N, i-Pr₂NH (often as solvent) | THF, DMF, Toluene | The amine base is crucial and often used in large excess or as the solvent.[15][20] |
The Catalytic Cycle: Pinpointing the Problem
Understanding the catalytic cycle is key to effective troubleshooting. For C-Br bonds, the initial Oxidative Addition step is frequently the bottleneck.
Caption: The catalytic cycle for a generic cross-coupling reaction.
The red arrow indicates the critical oxidative addition step. If this step is slow due to an electron-rich or sterically hindered aryl bromide, the entire cycle stalls. Your troubleshooting efforts should focus on accelerating this specific step by choosing a more potent catalyst system (ligand) or increasing the reaction's kinetic energy (temperature).
Experimental Protocol: General Procedure for Reaction Screening
When troubleshooting, it's efficient to screen several conditions in parallel. This protocol provides a template for setting up small-scale screening reactions.
Objective: To identify an effective catalyst, ligand, base, and solvent combination for a challenging C-Br coupling reaction.
Materials:
-
Aryl Bromide (Ar-Br)
-
Coupling Partner (e.g., Boronic acid, Amine)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligands (e.g., XPhos, P(t-Bu)₃)
-
Bases (e.g., K₃PO₄, NaOt-Bu)
-
Anhydrous Solvents (e.g., Toluene, Dioxane)
-
Reaction vials with screw caps and septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): Perform all additions of solids and anhydrous solvents under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation by oxygen.
-
Vial Setup: To a 2 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.1 mmol, 1.0 equiv).
-
Addition of Solids: Add the coupling partner (typically 1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium pre-catalyst (1-5 mol %), and the ligand (2-10 mol %).
-
Note: The Pd:Ligand ratio is crucial. For monodentate ligands, a 1:2 or 1:4 ratio is common.
-
-
Solvent Addition: Add the anhydrous solvent (0.5 mL).
-
Sealing and Heating: Securely cap the vial, remove it from the inert atmosphere, and place it in a pre-heated aluminum heating block on a magnetic stir plate.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Analysis: After the reaction time, cool the vials to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica or celite, and analyze the crude mixture by GC-MS or ¹H NMR to determine the conversion and identify major products and byproducts.
By setting up an array of vials with different ligands, bases, and solvents, you can quickly identify a promising set of conditions for a larger-scale reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fastercapital.com [fastercapital.com]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. doubtnut.com [doubtnut.com]
- 14. Why are aryl halides less reactive towards nucleophilic substitution - askIITians [askiitians.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Solvent effects in palladium catalysed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 24. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 25. researchgate.net [researchgate.net]
- 26. mdpi-res.com [mdpi-res.com]
Validation & Comparative
Navigating the Isomeric Maze: A Comparative Guide to 7-Bromo-2,8-dimethylquinoline and its Positional Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational framework for a multitude of therapeutic agents. Its versatility allows for a high degree of functionalization, where the strategic placement of substituents can dramatically alter its biological profile. This guide delves into the nuanced world of bromo-dimethylquinoline isomers, with a specific focus on 7-Bromo-2,8-dimethylquinoline. In the absence of direct head-to-head comparative studies, this document synthesizes data from a range of structurally related compounds to provide an in-depth, inferential analysis of how isomeric variations can impact performance in biological assays.
The Quinoline Core: A Blueprint for Bioactivity
The fusion of a benzene and a pyridine ring gives rise to the quinoline heterocycle, a structure that has been extensively explored in the quest for novel therapeutics.[1] The electronic properties and the potential for diverse substitutions make it a cornerstone in the development of anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a bromine atom, a halogen known to enhance lipophilicity and potentially modulate drug-target interactions, combined with the presence of methyl groups, which can influence steric and electronic properties, creates a compelling chemical space for drug discovery.[2]
The precise positioning of these bromo and methyl substituents on the quinoline ring is not a trivial matter. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities. This guide will explore the anticipated impact of these positional variations on the biological performance of bromo-dimethylquinolines, drawing upon established structure-activity relationship (SAR) principles.
Anticancer Activity: A Game of Positions
The Critical Role of Substituent Placement
Studies on various substituted quinolines have consistently demonstrated that the position of functional groups is a critical determinant of their cytotoxic efficacy. For instance, research on bromo-substituted 8-hydroxyquinolines has shown that 5,7-dibromo-8-hydroxyquinoline exhibits greater potency against several cancer cell lines compared to its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline. This highlights that both the presence and the specific location of the bromine atom significantly influence anticancer activity.
Similarly, the placement of methyl groups can have a profound effect. A comprehensive review of 2-substituted quinolines revealed that modifications at this position can lead to potent anticancer agents.[4][5] Therefore, the relative positions of the bromo and dimethyl groups in isomers of bromo-dimethylquinoline are expected to result in distinct biological profiles.
To illustrate the potential differences, let's consider a hypothetical comparison based on general SAR principles observed in quinoline derivatives:
| Isomer (Hypothetical) | Anticipated Anticancer Activity (Inference) | Rationale based on SAR of related compounds |
| This compound | Moderate to high | The 2-methyl group is often associated with enhanced anticancer activity. The 8-methyl and 7-bromo substitutions could further modulate lipophilicity and target interactions. |
| 6-Bromo-2,8-dimethylquinoline | Moderate to high | Substitution at the 6-position has been shown to be favorable for anticancer activity in some quinoline series.[6] |
| 5-Bromo-2,8-dimethylquinoline | Variable | The 5-position is less commonly associated with strong anticancer activity, but the overall substitution pattern would be crucial. |
| 8-Bromo-2,6-dimethylquinoline | Potentially high | 8-substituted quinolines have shown significant biological activities. The combination with a 2-methyl group could be synergistic. |
It is imperative to note that these are predictions based on trends observed in related compound series and require experimental validation.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics.[7] The introduction of bromine and methyl groups can also confer or enhance antimicrobial properties.
A study on selected synthetic and naturally occurring quinolines demonstrated that various substitution patterns lead to significant antimicrobial activity, particularly against Gram-positive bacteria.[8][9] While direct data on this compound is lacking, the general principles of SAR suggest that it and its isomers could possess noteworthy antibacterial and antifungal properties. The lipophilic nature imparted by the bromo and methyl groups may facilitate penetration through microbial cell membranes.
Experimental Protocols: A Guide to Biological Evaluation
To empirically determine and compare the biological activities of this compound and its isomers, a series of standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Structure-Activity Relationship: A Visual Representation
The relationship between the chemical structure of the bromo-dimethylquinoline isomers and their potential biological activity can be conceptualized as a decision-making process in drug design.
Caption: The logical flow illustrating how the core scaffold and substituent positioning influence biological activity.
Conclusion and Future Directions
While this guide provides a comprehensive comparative framework based on existing literature, it underscores a significant knowledge gap: the lack of direct experimental data for this compound and its isomers. The structure-activity relationships of substituted quinolines strongly suggest that these isomers will exhibit distinct biological profiles. Future research should focus on the systematic synthesis and biological evaluation of these compounds to validate the inferences presented here. Such studies will not only elucidate the specific contributions of each isomer to anticancer and antimicrobial activity but also pave the way for the rational design of more potent and selective quinoline-based therapeutic agents.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substitut...: Ingenta Connect [ingentaconnect.com]
- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
A-Comparative-Guide-to-the-Structural-Validation-of-7-Bromo-2,8-dimethylquinoline-using-2D-NMR
A Senior Application Scientist's Field Guide to Unambiguous Isomer Identification
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Substituted quinolines, a scaffold present in numerous pharmacologically active compounds, often present a significant analytical challenge due to the potential for multiple isomers. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can be insufficient for complete and unambiguous assignment, particularly in distinguishing between closely related isomers.[1][2] This guide provides a comprehensive, in-depth comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of 7-Bromo-2,8-dimethylquinoline, a representative substituted quinoline.
This guide is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow.
The Challenge: Beyond the Limits of 1D NMR
While 1D ¹H NMR is a cornerstone of chemical analysis, for a molecule like this compound, it can leave critical questions unanswered. Overlapping signals in the aromatic region and the inability to definitively assign proton and carbon signals to specific positions on the quinoline core can lead to structural ambiguity.[1][2][3] This is where the power of 2D NMR comes to the forefront, transforming a complex puzzle into a clear picture by spreading correlations across a second dimension.[3][4][5]
The 2D NMR Toolkit for Structural Elucidation
A synergistic combination of three key 2D NMR experiments provides the necessary data for unambiguous structural validation:
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3][6][7][8] It is the foundational experiment for establishing proton connectivity within individual spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms to which they are attached (one-bond ¹JCH coupling).[7][9][10][11] By spreading proton signals across the much wider ¹³C chemical shift range, it provides exceptional resolution of overlapping proton resonances.[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (ⁿJCH coupling).[7][9][11] It is the key to piecing together the molecular fragments and definitively placing substituents on the quinoline scaffold.[7]
Workflow for Structural Validation
The logical flow of experiments is crucial for an efficient and effective structural elucidation process.
Caption: A streamlined workflow for the 2D NMR-based structural validation of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by ensuring that the data from each experiment cross-correlates and provides a cohesive structural picture.
Sample Preparation
-
Action: Accurately weigh 5-10 mg of purified this compound.[7][12]
-
Rationale: This concentration range provides a good balance between signal-to-noise and potential concentration-dependent effects like π-π stacking, which can alter chemical shifts in quinoline systems.[7][13]
-
Action: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[7][12]
-
Rationale: CDCl₃ is a common choice for many organic molecules. The choice of solvent can influence chemical shifts, so consistency is key.
-
Action: Ensure the solution is homogeneous and free of particulate matter.
-
Rationale: Particulates can degrade the quality of the magnetic field shimming, leading to broader spectral lines and reduced resolution.
NMR Data Acquisition
It is highly recommended to acquire a standard 1D ¹H spectrum first to check sample purity and to optimize the spectral window for the subsequent 2D experiments.[14][15]
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | cosygpqf (or equivalent) | hsqcedetgpsisp (edited) | hmbcgplpndqf (or equivalent) |
| Rationale | Gradient-selected, phase-sensitive for clean spectra. | Edited HSQC allows for differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.[11] | Gradient-selected for artifact suppression. |
| Spectral Width (F2, ¹H) | Set to cover all proton signals (~1-9 ppm) | Set to cover all proton signals (~1-9 ppm) | Set to cover all proton signals (~1-9 ppm) |
| Spectral Width (F1) | Same as F2 | Set to cover all carbon signals (~10-160 ppm) | Set to cover all carbon signals (~10-160 ppm) |
| ¹JCH (HSQC) | N/A | ~145 Hz | N/A |
| ⁿJCH (HMBC) | N/A | N/A | ~8 Hz |
| Rationale | 145 Hz is a standard value for one-bond C-H coupling.[16] 8 Hz is a compromise value to detect 2- and 3-bond correlations.[11] | ||
| Number of Scans (NS) | 2-4 | 2-8 | 8-16 |
| Rationale | Higher NS for heteronuclear experiments to compensate for the lower natural abundance of ¹³C. | ||
| Relaxation Delay (D1) | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
| Rationale | Allows for near-complete relaxation of nuclei between scans, ensuring quantitative signal intensity. |
Data Interpretation: Assembling the Pieces
The structural validation of this compound is achieved by systematically integrating the data from the COSY, HSQC, and HMBC spectra.
Structure and Numbering:
Expected Chemical Shifts and Correlations
The following table summarizes the predicted ¹H and ¹³C chemical shifts and the key 2D NMR correlations expected for this compound.
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H to ¹³C) |
| 2 | C | - | ~158.0 | - | 2-CH₃, H-3, H-4 |
| 3 | CH | ~7.20 | ~121.5 | H-4 | C-2, C-4, C-4a |
| 4 | CH | ~7.95 | ~135.8 | H-3 | C-2, C-3, C-4a, C-5, C-8a |
| 4a | C | - | ~148.0 | - | H-3, H-4, H-5 |
| 5 | CH | ~7.50 | ~126.5 | H-6 | C-4, C-4a, C-6, C-7, C-8a |
| 6 | CH | ~7.30 | ~128.0 | H-5 | C-4a, C-5, C-7, C-8 |
| 7 | C | - | ~118.0 | - | H-5, H-6, 8-CH₃ |
| 8 | C | - | ~132.0 | - | H-6, 8-CH₃ |
| 8a | C | - | ~127.0 | - | H-4, H-5, 8-CH₃ |
| 2-CH₃ | CH₃ | ~2.65 | ~24.0 | - | C-2, C-3 |
| 8-CH₃ | CH₃ | ~2.75 | ~18.0 | - | C-7, C-8, C-8a |
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.
Visualizing the Connectivity
The following diagram illustrates the key through-bond correlations that confirm the structure of this compound.
Caption: Key COSY (blue dashed) and HMBC (red dotted) correlations for the structural validation of this compound.
Step-by-Step Interpretation Logic:
-
Identify Spin Systems with COSY: The COSY spectrum will reveal two distinct aromatic spin systems. A correlation between H-3 and H-4, and another between H-5 and H-6.[1][8] The methyl protons (2-CH₃ and 8-CH₃) will be singlets with no COSY correlations.
-
Assign Direct C-H Pairs with HSQC: The HSQC spectrum will unambiguously link each proton to its directly attached carbon. For example, the proton at ~7.20 ppm will correlate to the carbon at ~121.5 ppm, identifying them as H-3 and C-3, respectively.
-
Connect the Fragments with HMBC: This is the crucial final step.
-
Placement of 2-CH₃: The protons of the methyl group at ~2.65 ppm will show HMBC correlations to C-2 (~158.0 ppm) and C-3 (~121.5 ppm), confirming its position at C-2.
-
Placement of 8-CH₃: The protons of the methyl group at ~2.75 ppm will show correlations to C-7 (~118.0 ppm), C-8 (~132.0 ppm), and C-8a (~127.0 ppm), locking its position at C-8.
-
Placement of Bromine: The lack of a proton at position 7, combined with the chemical shift of C-7 (~118.0 ppm, typical for a carbon bearing a bromine) and the HMBC correlation from 8-CH₃ to C-7, confirms the bromine's location.
-
Bridging the Rings: A key HMBC correlation from H-4 to the quaternary carbon C-8a provides the definitive link between the pyridine and benzene rings, completing the structural puzzle.
-
Comparison with Alternative Methods
| Method | Performance for this compound | Limitations |
| 1D ¹H & ¹³C NMR | Provides initial information on proton and carbon environments. Can suggest the presence of the quinoline core and substituents. | Prone to signal overlap in the aromatic region.[1] Cannot definitively prove the connectivity and substitution pattern. Isomer differentiation is unreliable. |
| Mass Spectrometry (MS) | Confirms the molecular weight and the presence of one bromine atom (due to the characteristic M, M+2 isotopic pattern). | Provides no information on the connectivity of atoms. Cannot distinguish between isomers. |
| X-Ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. Not applicable for non-crystalline materials.[17] |
| Combined 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous confirmation of the covalent framework and substitution pattern through observed bond connectivities.[5][17] Effectively distinguishes between all possible isomers. | Requires a more sophisticated spectrometer and longer acquisition times compared to 1D NMR. |
Conclusion
For the structural validation of complex substituted heterocycles like this compound, a multi-technique 2D NMR approach is not just advantageous; it is essential for scientific rigor. While 1D NMR and Mass Spectrometry are valuable screening tools, they lack the definitive power to distinguish between isomers. The synergistic application of COSY, HSQC, and HMBC provides a self-validating system of cross-correlations that allows for the unambiguous determination of molecular structure. This robust methodology ensures the highest level of confidence for researchers in drug discovery, synthesis, and development, preventing costly errors that can arise from incorrect structural assignments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. benchchem.com [benchchem.com]
- 8. COSY [chem.ch.huji.ac.il]
- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. benchchem.com [benchchem.com]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 15. ulethbridge.ca [ulethbridge.ca]
- 16. mn.uio.no [mn.uio.no]
- 17. mdpi.com [mdpi.com]
comparative analysis of Stille vs Suzuki coupling for quinoline modification
A Comparative Guide for Medicinal Chemists: Stille vs. Suzuki Coupling for the Functionalization of Quinolines
As Senior Application Scientists, we understand that the strategic modification of heterocyclic scaffolds is a cornerstone of modern drug discovery. The quinoline core, a privileged structure in medicinal chemistry, frequently requires precise C-C bond formation to explore and optimize its pharmacological profile. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile tools for this purpose.
This guide provides a comparative analysis of these two stalwart reactions, moving beyond a simple recitation of protocols. We will delve into the mechanistic nuances, explore the practical considerations for substrate scope and functional group tolerance, and provide field-proven insights to help you select the optimal methodology for your quinoline modification campaign.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Stille and Suzuki couplings are palladium-catalyzed reactions that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The fundamental distinction, and the source of their differing strengths and weaknesses, lies in the nature of the organometallic reagent and the subsequent transmetalation step.
The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester), which requires activation by a base for the transmetalation to occur. This process is generally fast and the byproducts (boron salts) are typically water-soluble and easily removed.
The Stille coupling , conversely, employs an organostannane reagent. The transmetalation step in the Stille reaction does not require a base, which can be an advantage for base-sensitive substrates. However, a significant drawback is the stoichiometric formation of toxic organotin byproducts, which can be difficult to separate from the desired product.
Below are the generalized catalytic cycles for both reactions.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Figure 2: Generalized Catalytic Cycle for the Stille Coupling.
Head-to-Head Comparison: Stille vs. Suzuki for Quinoline Modification
The choice between Stille and Suzuki coupling for quinoline functionalization is not merely a matter of preference but a strategic decision based on the specific substrate, desired functional group tolerance, and downstream application. The nitrogen atom in the quinoline ring can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. This challenge has driven the development of specific protocols for both methods to achieve high efficiency.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Field Notes |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organostannane (Organotins) | Suzuki: Boronic acids are often commercially available, air-stable solids, simplifying handling. Their byproducts are generally non-toxic and easily removed. Stille: Organostannanes are often air- and moisture-stable but suffer from high toxicity and purification challenges due to lipophilic tin byproducts. |
| Activator/Base | Base required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Generally no base required; additives like Cu(I) or LiCl can accelerate transmetalation. | Suzuki: The need for a base can be a limitation for substrates with base-sensitive functional groups. Stille: The absence of a strong base is a key advantage, offering broader functional group compatibility in this regard. |
| Functional Group Tolerance | Generally good, but sensitive to strong bases. Boronic acids can be sensitive to protodeboronation. | Excellent. Tolerates a wide range of functional groups due to the mild, neutral conditions. | For complex molecules with multiple sensitive sites, the Stille coupling often provides a more robust solution. However, modern Suzuki protocols with milder bases (e.g., K₃PO₄) have significantly expanded its scope. |
| Catalyst & Ligands | Pd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands (e.g., SPhos, XPhos). | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ are common. AsPh₃ can be a superior ligand. | For N-heterocycles like quinoline, electron-rich, bulky phosphine ligands are often crucial for both reactions to promote reductive elimination and prevent catalyst deactivation. |
| Solvents | Typically polar aprotic (DME, THF) or protic/aprotic mixtures (Dioxane/H₂O). | Typically non-polar aprotic (Toluene, Dioxane, THF). | Suzuki: The use of water in solvent mixtures can facilitate the dissolution of the inorganic base and aid in the removal of boron byproducts. Stille: Anhydrous conditions are often preferred to prevent hydrolysis of the organostannane. |
| Reaction Conditions | Generally 80-110 °C. Microwave irradiation can significantly shorten reaction times. | Often requires higher temperatures (100-120 °C) and longer reaction times. | The kinetics of the Stille coupling are often slower than a well-optimized Suzuki reaction. Microwave-assisted Suzuki couplings are now standard practice for rapid library synthesis. |
| Purification | Generally straightforward column chromatography. Boron byproducts are often water-soluble. | Can be challenging. Organotin byproducts are often greasy, non-polar, and require specific techniques for removal (e.g., treatment with DBU/iodine or fluoride washes). | The purification challenges associated with Stille coupling are a major bottleneck in its industrial application and a significant consideration for any drug development program. |
Field-Proven Experimental Protocols
The following protocols are representative examples for the functionalization of a halo-quinoline. They are designed to be self-validating, with explanations for key procedural choices.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxyquinoline
This protocol details the coupling of a chloroquinoline with a phenylboronic acid. The choice of a robust catalyst system like Pd(dppf)Cl₂ is critical for efficiently coupling electron-rich heterocycles.
Workflow Diagram:
Figure 3: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-chloro-6-methoxyquinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Expert Rationale: Using a slight excess of the boronic acid drives the reaction to completion. K₂CO₃ is a moderately strong base sufficient for activation without promoting significant side reactions. Pd(dppf)Cl₂ is a pre-catalyst that is both air-stable and highly effective for cross-coupling of chloro-heterocycles.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Expert Rationale: The Pd(0) active species is oxygen-sensitive. Thoroughly removing oxygen is critical to prevent catalyst degradation and ensure reproducible results.
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting quinoline.
-
Expert Rationale: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial step to remove dissolved oxygen. The water in the solvent mixture helps to dissolve the K₂CO₃.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Expert Rationale: The aqueous wash removes the inorganic base and the boron byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Stille Coupling of 3-Bromoquinoline
This protocol describes the coupling of a bromoquinoline with a vinylstannane. The reaction is performed under neutral conditions, highlighting a key advantage of the Stille coupling.
Workflow Diagram:
Figure 4: Step-by-step workflow for the Stille coupling protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 equiv.), tributyl(vinyl)tin (1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Expert Rationale: A small excess of the organostannane is used. Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings, although it is air-sensitive and should be handled accordingly.
-
-
Inerting the Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon (3x).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.1 M.
-
Expert Rationale: Anhydrous solvent is critical to prevent hydrolysis of the organostannane reagent. Toluene is a common high-boiling solvent suitable for this reaction.
-
-
Reaction: Heat the mixture at 110 °C for 16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 1 hour.
-
Trustworthiness Check: This KF wash is a critical self-validating step. Tributyltin halides are difficult to remove by standard chromatography. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride, which precipitates and can be removed by filtration through a pad of Celite.
-
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.
Conclusion and Strategic Recommendations
Both the Stille and Suzuki couplings are indispensable tools for the medicinal chemist.
Choose Suzuki Coupling when:
-
A wide variety of boronic acids are commercially available for your target scaffold.
-
Your substrate is tolerant to mild basic conditions.
-
Toxicity and ease of purification are primary concerns, especially for late-stage development and scale-up.
-
Rapid reaction times are desired, as it is often more amenable to microwave heating.
Choose Stille Coupling when:
-
Your quinoline substrate possesses base-sensitive functional groups (e.g., esters, epoxides).
-
The required organoboron reagent is unstable or difficult to access.
-
You are in the early stages of discovery and the challenges of tin byproduct removal are manageable at a small scale.
Ultimately, the optimal choice depends on a careful analysis of the specific synthetic challenge. By understanding the mechanistic underpinnings and practical limitations of each reaction, researchers can make informed decisions to accelerate their drug discovery programs.
A Researcher's Guide to Assessing the Antimicrobial Spectrum of Novel Quinoline Compounds
In the persistent battle against antimicrobial resistance, the discovery and development of new chemical entities with potent antimicrobial activity are paramount. Among these, quinoline derivatives have historically formed a cornerstone of antibacterial chemotherapy and continue to be a promising scaffold for novel drug candidates.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial spectrum of novel quinoline compounds. We will delve into the foundational principles, detailed experimental protocols, and critical data interpretation needed to benchmark these compounds against existing alternatives, ensuring scientific integrity and facilitating informed development decisions.
The Enduring Promise of Quinolines and the Imperative of Spectrum Assessment
Quinolones, a major class of quinoline derivatives, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][3] This mechanism confers bactericidal activity against a wide range of pathogens.[4][5] Novel quinoline compounds often build upon this core structure, with modifications designed to enhance potency, broaden the spectrum of activity, or overcome existing resistance mechanisms.[6][7]
A thorough assessment of a new compound's antimicrobial spectrum is the first critical step in its development journey. This involves determining its activity against a diverse panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species, as well as drug-resistant strains. This data is fundamental to identifying the potential clinical applications and therapeutic niche of the investigational drug.
Core Methodologies for Antimicrobial Spectrum Determination
The cornerstone of antimicrobial susceptibility testing lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures provide a detailed picture of a compound's potency.[8][9]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[11][12]
Rationale for Experimental Choices:
-
Standardized Inoculum: A standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL) is crucial for the reproducibility of MIC results.[12] This ensures that a consistent number of bacteria are challenged by the antimicrobial agent in each test.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has a defined content of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antimicrobial agents.[12]
-
Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC value across a clinically relevant concentration range.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock Solution: Accurately prepare a stock solution of the novel quinoline compound in a suitable solvent (e.g., sterile deionized water or DMSO).[12]
-
Preparation of Microtiter Plates: Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the quinoline compound in CAMHB to achieve a range of desired final concentrations.[12]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[12]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate (except for the sterility control well), resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.[8]
-
Controls:
-
Growth Control: A well containing only the inoculated broth (no compound) to ensure the bacteria are viable.
-
Sterility Control: A well containing only uninoculated broth to check for contamination.[12]
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[14][15] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[16]
Rationale for Experimental Choices:
-
Subculturing from MIC Wells: To determine the MBC, aliquots from the clear wells of the MIC plate (at and above the MIC) are subcultured onto an antibiotic-free agar medium.[17] This allows for the enumeration of surviving bacteria.
-
99.9% Kill Threshold: This is the standard definition for bactericidal activity and provides a stringent measure of the compound's killing power.[9]
Experimental Protocol: MBC Determination
-
Following MIC Determination: Use the results from the completed MIC assay.
-
Subculturing: From the wells showing no visible growth in the MIC test (the MIC well and at least two more concentrated wells), plate a defined volume (e.g., 10-100 µL) onto a suitable antibiotic-free agar medium (e.g., Mueller-Hinton Agar).[17]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[17]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9][17]
Workflow for MIC and MBC Determination
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Comparative Analysis: Benchmarking Against the Gold Standards
To contextualize the activity of a novel quinoline compound, it is essential to compare its performance against established antibiotics. This comparison should ideally include a broad-spectrum fluoroquinolone (e.g., Ciprofloxacin or Levofloxacin) and potentially other classes of antibiotics relevant to the target pathogens.
Data Presentation: Comparative MIC (µg/mL) Data
| Organism | Type | Novel Quinolone | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus | Gram-positive | 0.5 | 1 | 0.5 |
| MRSA (ATCC 43300) | Gram-positive | 1 | >32 | 16 |
| Streptococcus pneumoniae | Gram-positive | 0.25 | 2 | 1 |
| Escherichia coli | Gram-negative | 0.125 | 0.06 | 0.06 |
| Pseudomonas aeruginosa | Gram-negative | 2 | 1 | 2 |
| Klebsiella pneumoniae (ESBL) | Gram-negative | 4 | >32 | >32 |
Data Presentation: Comparative MBC (µg/mL) Data and MBC/MIC Ratio
| Organism | Novel Quinolone (MBC) | Novel Quinolone (MBC/MIC) | Ciprofloxacin (MBC) | Ciprofloxacin (MBC/MIC) |
| Staphylococcus aureus | 1 | 2 | 2 | 2 |
| MRSA (ATCC 43300) | 2 | 2 | >32 | - |
| Escherichia coli | 0.25 | 2 | 0.125 | 2 |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[14]
Interpreting the Data: From Numbers to Insights
The interpretation of susceptibility data should be guided by established clinical breakpoints from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20] These breakpoints categorize an organism as susceptible (S), intermediate (I), or resistant (R) to a particular antibiotic.[16][21]
Logical Flow of Data Interpretation
Caption: Logical process for interpreting antimicrobial susceptibility test results.
Conclusion: A Rigorous Path to Novel Antimicrobials
The methodologies outlined in this guide provide a robust and standardized approach to assessing the antimicrobial spectrum of novel quinoline compounds. By adhering to these principles of scientific integrity, including meticulous experimental execution, the use of appropriate controls, and benchmarking against established standards, researchers can generate high-quality, reproducible data. This, in turn, allows for a clear and objective comparison with existing therapeutic alternatives, ultimately guiding the rational development of the next generation of life-saving antimicrobial agents.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. ESCMID: EUCAST [escmid.org]
- 20. EUCAST: EUCAST - Home [eucast.org]
- 21. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
A Researcher's Guide to Confirming Synthesis Intermediates by High-Resolution Mass Spectrometry
In the intricate landscape of chemical synthesis, particularly within drug development, the unambiguous confirmation of intermediate structures is a cornerstone of success. Each step in a synthetic pathway builds upon the last, and an error in structural assignment can lead to significant losses in time, resources, and ultimately, the viability of a project. While several analytical techniques can provide structural information, High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for its exceptional precision, speed, and sensitivity.[1][2] This guide provides an in-depth comparison of HRMS with other techniques and offers a practical framework for its application in confirming the structure of synthesis intermediates.
The Power of Precision: Why HRMS is a Go-To Technique
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[3] What sets HRMS apart is its ability to do so with extraordinary accuracy.[4][5] This precision allows for the determination of a molecule's elemental composition, a critical step in confirming its identity.[6][7] Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can achieve mass accuracies of less than 5 parts per million (ppm).[3][8][9] This level of accuracy is often sufficient to distinguish between molecules with the same nominal mass but different elemental formulas.[9]
For instance, a low-resolution mass spectrometer might show two different intermediates to have a molecular weight of 150 Da. However, an HRMS instrument can differentiate between C₈H₁₀N₂O (calculated mass 150.0793) and C₉H₁₄O₂ (calculated mass 150.0994), providing a definitive answer. This capability is crucial for avoiding costly errors in a multi-step synthesis.
HRMS in Context: A Comparative Analysis
While powerful, HRMS is not the only tool in the analytical chemist's arsenal. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are also mainstays for structural elucidation. The choice of technique depends on the specific needs of the analysis.
| Technique | Principle | Strengths | Weaknesses | Best For |
| HRMS | Measures the exact mass-to-charge ratio of ions. | High sensitivity (picomole to femtomole), fast analysis time, provides elemental composition, suitable for complex mixtures when coupled with chromatography (LC-MS).[10][11][12] | Does not directly provide stereochemical or connectivity information, requires ionization. | Rapid confirmation of molecular formula, reaction monitoring, impurity profiling. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about molecular structure, including connectivity and stereochemistry, non-destructive.[13][14] | Lower sensitivity than MS, longer acquisition times, requires larger sample amounts, complex spectra can be difficult to interpret.[15] | Unambiguous determination of molecular structure, including isomers. |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal. | Provides a definitive 3D structure with atomic-level resolution.[15][16] | Requires a suitable single crystal, which can be difficult to grow, provides a solid-state structure that may differ from the solution-phase conformation.[15][17] | Absolute confirmation of a final product's 3D structure. |
As the table illustrates, these techniques are often complementary.[14][17] NMR can provide the detailed structural framework, while HRMS rapidly confirms the elemental composition. X-ray crystallography offers the ultimate proof of structure for crystalline final products. For the fast-paced nature of synthetic chemistry, where quick checks on intermediates are essential, HRMS often provides the most practical and efficient solution.
The HRMS Workflow: From Sample to Structure
Confirming the structure of a synthesis intermediate using HRMS involves a systematic workflow. Understanding each step is crucial for obtaining high-quality, reliable data.
Caption: A typical workflow for HRMS analysis of a synthesis intermediate.
Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation:
-
Purity is paramount: Ensure the intermediate is of high purity (>90%) to avoid interference from unreacted starting materials or byproducts.[18] Purification can be achieved by techniques like flash chromatography or recrystallization.
-
Solvent selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique.[8][19] For Electrospray Ionization (ESI), common solvents include methanol, acetonitrile, and water.[8] Avoid non-volatile solvents like DMSO and DMF if possible, or dilute them significantly.[8][20]
-
Concentration: The optimal concentration is typically in the low micromolar range (e.g., 1-10 µM).[21] It's good practice to prepare a dilution series to find the best signal-to-noise ratio.[21]
2. Ionization Technique Selection: The choice of ionization method is critical and depends on the analyte's properties.[22][23]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds. It is the most common method for analyzing small organic molecules in drug discovery.[24][25]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, volatile compounds that are not easily ionized by ESI.[25]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Typically used for larger molecules like proteins and polymers, but can be applied to some small molecules, especially when they are difficult to ionize by other means.[24][26]
3. Data Acquisition:
-
Mass analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap are used to achieve the necessary mass accuracy.[3][9]
-
Calibration: The instrument must be properly calibrated using a known reference compound to ensure high mass accuracy.[6][27] Internal calibration, or the use of a "lock mass," can further improve accuracy.[6][18]
-
Polarity: The analysis can be run in either positive or negative ion mode, depending on the analyte's ability to gain or lose a proton or form other adducts.
4. Data Interpretation:
-
Accurate Mass Measurement: The primary piece of data is the accurate mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). This measured mass is then compared to the theoretical masses of possible elemental formulas.[4]
-
Isotopic Pattern Analysis: The relative abundances of the isotopes of the elements in the molecule create a characteristic isotopic pattern. This pattern serves as an additional confirmation of the elemental composition. For example, the presence of chlorine or bromine atoms will result in a distinctive isotopic signature.
-
Fragmentation Analysis (MS/MS): In some cases, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions.[12] This provides information about the molecule's substructures, further aiding in its identification.[12]
Case Study: Confirmation of a Suzuki Coupling Intermediate
Consider a Suzuki coupling reaction to form a biphenyl derivative. The expected intermediate has the molecular formula C₁₃H₁₂O₂.
Expected Data:
-
Molecular Formula: C₁₃H₁₂O₂
-
Theoretical Monoisotopic Mass ([M+H]⁺): 201.0916
Experimental Results: An aliquot of the purified reaction mixture was diluted in methanol with 0.1% formic acid and analyzed by ESI-TOF HRMS in positive ion mode.
| Parameter | Result |
| Measured m/z | 201.0913 |
| Theoretical m/z for C₁₃H₁₃O₂⁺ | 201.0916 |
| Mass Error (ppm) | -1.5 |
| Observed Isotopic Pattern | Matches the theoretical pattern for C₁₃H₁₂O₂ |
The measured mass is within 2 ppm of the theoretical mass for the protonated form of the expected intermediate. Furthermore, the observed isotopic pattern matches the theoretical distribution for C₁₃H₁₂O₂. This high degree of correlation provides strong evidence for the successful synthesis of the target intermediate.
Troubleshooting Common HRMS Issues
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Signal | Sample concentration too low/high, poor ionization efficiency, sample degradation.[27][28] | Optimize sample concentration, try a different ionization technique or solvent system, ensure sample stability.[27] |
| Poor Mass Accuracy | Instrument out of calibration, insufficient lock mass signal.[27][29] | Recalibrate the instrument, ensure the lock mass solution is being delivered properly.[27] |
| Contamination/High Background | Contaminated solvent or glassware, sample carryover from previous injections.[30][31] | Use high-purity solvents, thoroughly clean all glassware, run blank injections between samples.[20] |
Conclusion
High-Resolution Mass Spectrometry is a powerful and versatile technique that plays a pivotal role in modern chemical synthesis. Its ability to provide rapid and accurate elemental composition data makes it an invaluable tool for confirming the identity of synthesis intermediates, thereby streamlining the drug development process and ensuring the integrity of the synthetic route. By understanding the principles of HRMS, its comparative advantages, and the nuances of the experimental workflow, researchers can confidently and efficiently navigate the complexities of multi-step organic synthesis.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 3. algimed.com [algimed.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. Accurate mass measurement for the determination of elemental formula--a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoledo.edu [utoledo.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Leveraging high-resolution mass spectrometry for chemical synthesis data acquisition at scale - American Chemical Society [acs.digitellinc.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. news-medical.net [news-medical.net]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Accurate Mass [ucimsf.ps.uci.edu]
- 19. organomation.com [organomation.com]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 22. as.uky.edu [as.uky.edu]
- 23. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 24. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 25. researchgate.net [researchgate.net]
- 26. bitesizebio.com [bitesizebio.com]
- 27. gmi-inc.com [gmi-inc.com]
- 28. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 29. cgspace.cgiar.org [cgspace.cgiar.org]
- 30. gentechscientific.com [gentechscientific.com]
- 31. alliancebioversityciat.org [alliancebioversityciat.org]
Safety Operating Guide
Navigating the Unseen Hazard: A Procedural Guide to the Safe Disposal of 7-Bromo-2,8-dimethylquinoline
The core principle of this guide is to treat 7-Bromo-2,8-dimethylquinoline with a high degree of caution, assuming it possesses significant hazardous characteristics until proven otherwise. This conservative approach is the bedrock of laboratory safety when dealing with substances of unknown or incomplete toxicological profiles.
Part 1: Hazard Assessment & Characterization - The "Known Unknowns"
The primary challenge with this compound is the lack of comprehensive hazard data.[1] However, we can construct a robust presumptive hazard profile based on its chemical structure and the toxicology of related compounds.
Structural Clues and Inferred Hazards:
-
Quinoline Backbone: The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[2][3] It is also toxic to aquatic life with long-lasting effects.[2] It is prudent to assume that this compound shares some of these hazardous properties.
-
Bromine Substitution: As a brominated organic compound, it falls into the category of halogenated waste.[4] Combustion of such materials must be carefully controlled to prevent the formation of hazardous byproducts like polybrominated dioxins and furans.[5][6]
-
Substituted Quinolines: Studies on various substituted quinolines have demonstrated significant biological activity, including cytotoxicity against cancer cell lines.[5][7][8][9][10][11] This further supports the assumption that this compound is biologically active and should be handled as a potentially toxic substance.
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, an irritant, toxic, and an environmental hazard.
Table 1: Presumptive Hazard Profile for this compound
| Hazard Category | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal) | Assumed Harmful/Toxic | Based on the known toxicity of the quinoline core structure.[2][3] |
| Skin/Eye Irritation | Assumed Irritant | Quinoline is a known irritant.[2][3] |
| Carcinogenicity/Mutagenicity | Assumed Potential Carcinogen/Mutagen | Quinoline is a suspected mutagen and potential carcinogen.[2][3] |
| Environmental Hazard | Assumed Toxic to Aquatic Life | Halogenated aromatic compounds often exhibit environmental persistence and toxicity.[2] |
Part 2: The Disposal Workflow: From Bench to Manifest
The proper disposal of this compound is a multi-step process that demands meticulous attention to detail. This workflow ensures safety and regulatory compliance from the moment the material is designated as waste.
Caption: Disposal workflow for this compound.
Step-by-Step Methodologies
1. Waste Designation & Initial Handling:
-
Personal Protective Equipment (PPE): At all times when handling this compound, solid or in solution, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Ventilation: Conduct all transfers and handling within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Segregation: The First Line of Defense:
-
Isolate Halogenated Waste: It is imperative to segregate halogenated waste from non-halogenated waste streams.[12] Co-mingling can complicate the disposal process and significantly increase costs.
-
Compatibility: Do not mix this compound waste with other incompatible waste types such as strong acids, bases, or oxidizers.
3. Containerization: Secure Containment:
-
Primary Container: For solid waste (e.g., pure compound, contaminated filter paper, weigh boats), use a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container.
-
No Liquids in Solid Waste: Ensure no free liquids are present in the solid waste container.
4. Labeling: Clarity is a Non-Negotiable:
-
Immediate Labeling: As soon as the first item of waste is added, affix a hazardous waste label to the container.
-
Content Identification: The label must clearly state "Hazardous Waste" and list all contents. For this compound, write out the full chemical name. Do not use abbreviations.
-
Hazard Indication: Based on our presumptive hazard profile, mark the label with "Toxic" and "Irritant."
5. Documentation for Disposal:
-
Waste Profile Sheet: Your institution's Environmental Health and Safety (EHS) office or your contracted waste disposal company will require a waste profile. Since full hazard data is unavailable, you must provide as much information as possible.[13][14]
-
Chemical Name: this compound
-
CAS Number: 1189106-33-9
-
Physical State: Solid
-
Known Hazards: State that a full SDS is unavailable, but based on its structure (brominated quinoline), it should be treated as a toxic, irritant, and potential carcinogen/mutagen, similar to quinoline.
-
Provide a copy of the manufacturer's limited SDS if available.
-
-
Hazardous Waste Manifest: This is a legal document that tracks the waste from your laboratory to its final disposal site.[15][16][17] Your EHS office will typically complete this, but you must provide them with accurate information about the waste stream.
6. Storage in Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in your lab's designated SAA.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Keep the halogenated waste container segregated from other incompatible waste streams within the SAA.
7. Professional Disposal:
-
Licensed Carrier: Arrange for pickup with your institution's EHS department or a licensed hazardous waste disposal company. These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.[18][19][20]
-
Probable Disposal Method: The most likely disposal method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][6] This process is designed to destroy the organic molecule while scrubbing harmful acid gases (like hydrogen bromide) from the emissions.
8. Record Keeping:
-
Manifest Retention: The generator of the waste is legally required to keep a signed copy of the hazardous waste manifest for at least three years.[15] This serves as proof of proper "cradle-to-grave" management of the hazardous waste.[16]
Part 3: Spill & Emergency Procedures
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (Solid Material in a Fume Hood):
-
Ensure PPE is worn.
-
Gently sweep up the solid material, avoiding the creation of dust.
-
Use an absorbent pad dampened with a suitable solvent (e.g., ethanol or isopropanol) to wipe the contaminated surface.
-
Place all cleanup materials (swept solid, contaminated pads, gloves) into your designated this compound solid waste container.
-
Wipe the area again with soap and water.
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
-
Prevent entry into the affected area.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Unknown Material Analysis – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Lab Packing for Hazardous Waste [emsllcusa.com]
- 7. benchchem.com [benchchem.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 14. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 15. Hazardous Waste Manifest Guide | Stericycle [stericycle.com]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. danielshealth.com [danielshealth.com]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. Chemical Lab Packing | Pollution Control Inc. | USA [pollutioncontrolinc.com]
- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Guide to Personal Protective Equipment (PPE) for the Safe Handling of 7-Bromo-2,8-dimethylquinoline
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 7-Bromo-2,8-dimethylquinoline (CAS 1189106-33-9). While comprehensive toxicological data for this specific compound is not widely available, its structure as a halogenated quinoline derivative necessitates a cautious approach grounded in established best practices for handling similar chemical classes.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment: The Rationale for Caution
The quinoline scaffold is a common motif in pharmacologically active compounds, and its derivatives can exhibit a range of biological effects.[2][4] Halogenated organic molecules, particularly brominated compounds, often present specific hazards, including potential irritation and toxicity.[5][6] Although the Safety Data Sheet (SDS) for this compound lacks specific GHS hazard statements[1], data from analogous compounds like 7-bromoquinoline and other chlorinated quinolines indicate risks of skin and eye irritation, and potential harm if swallowed or inhaled.[5][7][8]
Therefore, the principle of As Low As Reasonably Achievable (ALARA) exposure must be applied. The protocols outlined below are designed as a self-validating system to minimize risk by treating the compound with the caution afforded to substances with known irritant and potentially toxic properties.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The specific equipment required varies based on the task being performed.
Data Presentation: PPE Requirements by Laboratory Task
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Full-Cuff Laboratory Coat | N95 Particulate Respirator (or higher) |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles | Full-Cuff Laboratory Coat | Required if not in a certified fume hood |
| Spill Cleanup | Double Nitrile Gloves (Heavy-duty recommended) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator with Organic Vapor Cartridges |
| Waste Disposal | Nitrile Gloves | Safety Glasses | Laboratory Coat | Not typically required if handling sealed containers |
Hand Protection: The First Line of Defense
-
Specification: Nitrile gloves. Double-gloving is required for all direct handling procedures.[9]
-
Causality: Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.[10] Double-gloving is a critical practice that protects against undetected micro-perforations in the outer glove and allows for the safe removal of a contaminated outer layer without exposing the skin.[11] Always inspect gloves for visible signs of degradation or punctures before use.[1] Contaminated gloves must be disposed of as hazardous waste immediately after use.[7]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Specification: ANSI-approved (or equivalent standard, e.g., EN166) chemical splash goggles are mandatory.[5][8] A full-face shield must be worn over the goggles when handling the solid powder or during procedures with a high splash risk.[4][12]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against chemical splashes or fine airborne particulates.[13] Chemical splash goggles create a protective seal.[10] A face shield is required when weighing the solid compound because of the high risk of generating fine, inhalable dust that can also contact the eyes and face.[9]
Body Protection: Preventing Dermal Contact
-
Specification: A clean, buttoned laboratory coat with full-length sleeves and tight-fitting cuffs is the minimum requirement. For tasks with a higher splash risk, such as cleaning up spills, a chemical-resistant apron should be worn over the lab coat.[4]
-
Causality: The lab coat protects personal clothing and underlying skin from contamination.[14] Tightly cuffed sleeves integrate with the inner glove to ensure no skin on the wrist is exposed.
Respiratory Protection: Mitigating Inhalation Risk
-
Specification: All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][14] When weighing the powder, an N95-rated (or higher) particulate respirator is required as a secondary precaution.[7]
-
Causality: The primary engineering control for volatile or powdered chemicals is a fume hood.[12] However, the process of weighing can generate fine dust that may escape immediate capture. An N95 respirator provides an effective barrier against inhaling these fine particles, which is critical given the unknown inhalation toxicity.[11]
Operational Workflow: From Preparation to Disposal
This section provides a step-by-step methodology for safely handling this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation & Engineering Controls:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[15][16]
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize traffic in and out of the workspace.
-
Prepare a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[17]
-
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don the second (outer) pair of nitrile gloves.
-
Put on chemical splash goggles.
-
If handling the solid, put on the N95 respirator and face shield.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid compound onto a weigh boat inside the fume hood. Use gentle motions to avoid creating airborne dust.
-
Preparing Solutions: Slowly add the solid to the solvent to prevent splashing. If the dissolution is exothermic, add the solid in small portions.
-
-
Cleanup and Decontamination:
-
Following the procedure, decontaminate all non-disposable equipment (e.g., glassware, spatulas) with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the face shield and respirator (if used), followed by the goggles.
-
Remove the laboratory coat.
-
Remove the inner pair of gloves, ensuring not to touch the outer surface with bare hands.[7]
-
Wash hands thoroughly with soap and water.[2]
-
Mandatory Visualization: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures and Disposal Plan
Accidental Release Measures
-
Spill: Evacuate personnel from the immediate area.[1] Wearing full protective equipment (including a respirator), cover the spill with an inert absorbent material (e.g., vermiculite or sand).[18] Carefully sweep up the material, place it in the designated sealed container for halogenated waste, and decontaminate the area.[1][7] Do not allow the chemical to enter drains.[7]
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Waste Disposal Plan
All materials contaminated with this compound, including gloves, weigh boats, disposable lab coats, absorbent materials from spills, and surplus chemical, must be disposed of as hazardous waste.[4] This waste should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste" and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][19]
References
- 1. lookchem.com [lookchem.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. hsa.ie [hsa.ie]
- 11. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
